3-Aminoisoquinolin-7-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-aminoisoquinolin-7-ol |
InChI |
InChI=1S/C9H8N2O/c10-9-4-6-1-2-8(12)3-7(6)5-11-9/h1-5,12H,(H2,10,11) |
InChI Key |
PGGRQFJHWJUGKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)N)O |
Origin of Product |
United States |
Foundational & Exploratory
Potential Synthetic Pathways for 3-Aminoisoquinolin-7-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminoisoquinolin-7-ol is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the isoquinoline scaffold in a wide range of biologically active molecules. The presence of both an amino and a hydroxyl group on the isoquinoline core offers multiple points for further functionalization, making it a valuable building block for the synthesis of novel drug candidates. This technical guide outlines a potential multi-step synthetic pathway for this compound, providing detailed hypothetical experimental protocols and data presentation to aid researchers in their synthetic efforts. The proposed route is based on established principles of organic synthesis and reactions of related isoquinoline derivatives.
Proposed Synthetic Pathway Overview
The synthesis of this compound can be envisioned through a multi-step sequence starting from a commercially available substituted benzaldehyde. The key steps would involve the construction of the isoquinoline core, followed by functional group interconversions to install the desired amino and hydroxyl groups at the C3 and C7 positions, respectively.
A plausible retrosynthetic analysis suggests that this compound can be derived from a protected intermediate, such as a 7-methoxy-3-nitroisoquinoline. The methoxy group can serve as a protecting group for the phenol, and the nitro group can be reduced to the target amine in a late-stage transformation. This intermediate could be synthesized via a Bischler-Napieralski or a Pomeranz-Fritsch-Bobbitt type cyclization reaction.
The forward synthesis proposed in this guide will start from 3-methoxybenzaldehyde and proceed through the following key transformations:
-
Wittig Reaction or Horner-Wadsworth-Emmons Reaction: To form a substituted styrene derivative.
-
Azidation and Reduction: To introduce an aminoethyl side chain.
-
Acylation: To prepare the precursor for cyclization.
-
Bischler-Napieralski Cyclization: To form the dihydroisoquinoline ring.
-
Aromatization: To furnish the isoquinoline core.
-
Nitration: To introduce the nitro group at the C3 position.
-
Reduction of the Nitro Group: To yield the 3-aminoisoquinoline.
-
Demethylation: To deprotect the hydroxyl group at C7.
Below is a graphical representation of the proposed synthetic pathway.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
The following sections provide detailed, hypothetical experimental procedures for each step of the proposed synthesis.
Step 1: Synthesis of 3-Methoxy-β-nitrostyrene
This step involves a Henry condensation between 3-methoxybenzaldehyde and nitromethane.
Experimental Protocol:
-
To a solution of 3-methoxybenzaldehyde (1.0 eq) in glacial acetic acid (5 M), add ammonium acetate (1.2 eq).
-
Add nitromethane (1.5 eq) to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
The precipitated yellow solid is collected by filtration, washed with cold water, and dried under vacuum.
-
The crude product can be purified by recrystallization from ethanol.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Methoxybenzaldehyde | 136.15 | 10.0 g | 0.0734 |
| Ammonium Acetate | 77.08 | 6.80 g | 0.0882 |
| Nitromethane | 61.04 | 6.72 g | 0.1101 |
| Product | 3-Methoxy-β-nitrostyrene | Theoretical Yield: 13.15 g | Expected Yield: 10.5-11.8 g (80-90%) |
Step 2: Synthesis of 2-(3-Methoxyphenyl)ethanamine
This step involves the reduction of the nitrostyrene to the corresponding phenethylamine.
Experimental Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), suspend lithium aluminum hydride (LiAlH₄) (3.0 eq) in anhydrous tetrahydrofuran (THF) (0.5 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-methoxy-β-nitrostyrene (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 3-5 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C.
-
Quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ used in grams.
-
Filter the resulting precipitate and wash it with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation under reduced pressure or by column chromatography on silica gel.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Methoxy-β-nitrostyrene | 179.17 | 10.0 g | 0.0558 |
| Lithium Aluminum Hydride | 37.95 | 6.35 g | 0.1674 |
| Product | 2-(3-Methoxyphenyl)ethanamine | Theoretical Yield: 8.43 g | Expected Yield: 6.3-7.2 g (75-85%) |
Step 3: Synthesis of N-(2-(3-Methoxyphenyl)ethyl)formamide
This step involves the formylation of the amine.
Experimental Protocol:
-
Dissolve 2-(3-methoxyphenyl)ethanamine (1.0 eq) in an excess of ethyl formate (10 eq).
-
Reflux the mixture overnight (12-16 hours).
-
Monitor the reaction by TLC.
-
After the reaction is complete, remove the excess ethyl formate by distillation.
-
The resulting crude oil is used in the next step without further purification.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-(3-Methoxyphenyl)ethanamine | 151.21 | 8.0 g | 0.0529 |
| Ethyl Formate | 74.08 | 39.2 g | 0.529 |
| Product | N-(2-(3-Methoxyphenyl)ethyl)formamide | Theoretical Yield: 9.48 g | Expected Yield: 8.5-9.2 g (90-97%) |
Step 4: Synthesis of 7-Methoxy-3,4-dihydroisoquinoline
This step is a Bischler-Napieralski cyclization to form the dihydroisoquinoline ring.
Experimental Workflow:
A Technical Guide to the Spectroscopic Profile of 3-Aminoisoquinoline
Disclaimer: Initial searches for spectroscopic data on 3-Aminoisoquinolin-7-ol did not yield any specific results. This suggests that the compound may be novel or not extensively characterized in publicly accessible literature. This guide will therefore focus on the closely related and well-documented compound, 3-Aminoisoquinoline . The information presented herein serves as a valuable resource for researchers and professionals working with aminoisoquinoline scaffolds.
Introduction to 3-Aminoisoquinoline
3-Aminoisoquinoline is a heterocyclic aromatic amine with the isoquinoline core structure, which is a key pharmacophore in numerous biologically active compounds.[1][2] Derivatives of 3-aminoisoquinoline have been investigated for their potential as central nervous system depressants and for their anticancer properties.[3][4] A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and the development of new derivatives.
Compound Properties:
| Property | Value |
| CAS Number | 25475-67-6 |
| Molecular Formula | C₉H₈N₂ |
| Molecular Weight | 144.17 g/mol |
| Appearance | Yellow solid powder[5] |
| Melting Point | 174-178 °C |
Spectroscopic Data Summary
The following sections provide a summary of the expected spectroscopic data for 3-Aminoisoquinoline. These values are based on typical ranges for aromatic amines and related heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~9.0 - 9.2 | Singlet | H1 |
| ~7.5 - 8.5 | Multiplet | Aromatic Protons (H4, H5, H6, H7, H8) |
| ~5.0 - 6.0 | Broad Singlet | NH₂ Protons |
Note: The exact chemical shifts and multiplicities will be dependent on the solvent used. The NH₂ protons are expected to be broad and may exchange with D₂O.[1][6]
¹³C NMR (Carbon-13) NMR Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~150 - 155 | C3 |
| ~145 - 150 | C1 |
| ~120 - 140 | Aromatic CH and Quaternary Carbons |
Note: The carbon attached to the amino group (C3) is expected to be significantly shielded compared to the unsubstituted isoquinoline.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry Data (Predicted)
| m/z | Interpretation |
| 144 | [M]⁺ (Molecular Ion) |
| 117 | [M - HCN]⁺ |
| 116 | [M - H₂CN]⁺ |
Note: As an aromatic amine, 3-Aminoisoquinoline is expected to show a prominent molecular ion peak. Fragmentation may occur through the loss of small molecules like HCN from the heterocyclic ring.[7][8]
Infrared (IR) Spectroscopy
FTIR Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3300 | Medium | N-H Asymmetric & Symmetric Stretch (doublet for primary amine)[9] |
| 3100 - 3000 | Medium | Aromatic C-H Stretch[10] |
| 1650 - 1580 | Strong | N-H Bend (Scissoring)[6] |
| 1600 - 1450 | Medium to Strong | Aromatic C=C and C=N Ring Stretching |
| 1335 - 1250 | Strong | Aromatic C-N Stretch[6] |
| 900 - 680 | Strong | Aromatic C-H Bend (Out-of-plane) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis Spectroscopy Data (Predicted)
| λ_max (nm) | Solvent | Molar Absorptivity (ε) | Assignment |
| ~220-230 | Ethanol/Methanol | High | π → π* transition |
| ~270-280 | Ethanol/Methanol | Medium | π → π* transition |
| ~320-340 | Ethanol/Methanol | Low to Medium | n → π* transition |
Note: The absorption maxima are influenced by the solvent polarity. The amino substituent is expected to cause a bathochromic (red) shift compared to unsubstituted isoquinoline.[11][12]
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-Aminoisoquinoline in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
A relaxation delay of 1-2 seconds is typically used.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A wider spectral width is required (~0 to 200 ppm).
-
A longer acquisition time and/or a higher sample concentration may be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.
-
Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound, for instance, m/z 40-400, using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry can be used to determine the elemental composition of the ions.
Infrared (IR) Spectroscopy (FTIR-ATR)
-
Sample Preparation: Place a small amount of the solid 3-Aminoisoquinoline powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[13]
-
Background Collection: Record a background spectrum of the empty, clean ATR crystal.
-
Sample Spectrum Collection: Apply pressure to ensure good contact between the sample and the ATR crystal and collect the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of 3-Aminoisoquinoline in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. A typical concentration is in the range of 1 x 10⁻⁵ M.[12]
-
Baseline Correction: Record a baseline spectrum using a cuvette containing only the solvent.
-
Sample Measurement: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a range of approximately 200-600 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and determine the molar absorptivity (ε) if the concentration is known accurately.
Synthesis and Workflow
A common route for the synthesis of 3-aminoquinolines involves the reaction of the corresponding 3-hydroxyquinoline with ammonia at elevated temperature and pressure.[14] This transformation is a key step in accessing this class of compounds.
Synthesis Workflow Diagram
Caption: A general workflow for the synthesis of 3-Aminoisoquinoline.
Conclusion
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 14. US2077903A - Process of preparing 3-amino-quinolines - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-Aminoisoquinolin-7-ol: Molecular Structure, Properties, and Potential Applications
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for 3-Aminoisoquinolin-7-ol is limited in publicly available scientific literature. This guide has been compiled by leveraging data from closely related analogs and established principles of organic chemistry and pharmacology. All predicted data and proposed methodologies should be experimentally verified.
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif present in a vast array of natural products and synthetic compounds exhibiting significant biological activities.[1][2] Modifications of the isoquinoline core, through the introduction of various functional groups, have led to the development of potent therapeutic agents with applications in oncology, neurology, and infectious diseases.[3][4] This guide focuses on the molecular structure, physicochemical properties, potential synthesis, and speculative biological relevance of this compound, a lesser-explored member of this important class of molecules.
Molecular Structure and Chemical Properties
This compound is a bicyclic aromatic compound featuring a pyridine ring fused to a benzene ring, with an amino group at the 3-position and a hydroxyl group at the 7-position.
Molecular Formula: C₉H₈N₂O
Molecular Weight: 160.17 g/mol
Predicted Physicochemical Properties:
| Property | Predicted Value |
| pKa (most acidic) | ~9.5 (phenolic hydroxyl) |
| pKa (most basic) | ~4.5 (amino group) |
| LogP | ~1.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 0 |
Note: These values are estimations based on the structure and properties of analogous compounds and should be experimentally determined.
Proposed Synthesis
A plausible synthetic route to this compound can be conceptualized by combining established methods for the synthesis of 3-aminoisoquinolines and 7-hydroxyisoquinolines. A potential retrosynthetic analysis is outlined below.
Figure 1: Proposed Retrosynthetic Pathways for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 7-Hydroxyisoquinoline from 3-Aminophenol (Skraup Synthesis) [5]
-
To a mixture of 3-aminophenol, glycerol, and a suitable oxidizing agent (e.g., arsenic pentoxide or sodium m-nitrobenzenesulfonate), slowly add concentrated sulfuric acid while cooling.
-
Heat the mixture cautiously under reflux for several hours.
-
After cooling, pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
Purify the crude 7-hydroxyisoquinoline by recrystallization or column chromatography.
Step 2: Amination of 7-Hydroxyisoquinoline
A direct amination at the 3-position of 7-hydroxyisoquinoline could be challenging. A more plausible approach would involve a multi-step sequence, potentially starting from a pre-functionalized isoquinoline.
Alternative Route: From 2-Cyanobenzaldehyde [6]
-
Condense 2-cyanobenzaldehyde with an aminoacetaldehyde equivalent (e.g., aminoacetaldehyde dimethyl acetal) in the presence of a catalyst to form the isoquinoline ring. A methoxy-substituted benzaldehyde could be used to introduce the oxygen functionality at the 7-position.
-
The resulting 3-amino-7-methoxyisoquinoline can then be demethylated using a reagent like boron tribromide (BBr₃) to yield the final product, this compound.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure and data from related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyridine rings. The chemical shifts will be influenced by the electron-donating effects of the amino and hydroxyl groups. A tentative assignment is provided below.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-1 | 8.5 - 8.7 | s |
| H-4 | 7.0 - 7.2 | s |
| H-5 | 7.6 - 7.8 | d |
| H-6 | 7.2 - 7.4 | dd |
| H-8 | 7.4 - 7.6 | d |
| NH₂ | 5.0 - 6.0 | br s |
| OH | 9.0 - 10.0 | br s |
Note: s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet. Chemical shifts are referenced to TMS.
¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the nine carbon atoms of the isoquinoline core.
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 145 - 150 |
| C-3 | 150 - 155 |
| C-4 | 100 - 105 |
| C-4a | 125 - 130 |
| C-5 | 120 - 125 |
| C-6 | 115 - 120 |
| C-7 | 155 - 160 |
| C-8 | 110 - 115 |
| C-8a | 130 - 135 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H stretch | 3200 - 3600 (broad) | Phenolic hydroxyl group |
| N-H stretch | 3300 - 3500 (sharp) | Primary amine |
| C=N stretch | 1620 - 1650 | Pyridine ring |
| C=C stretch | 1450 - 1600 | Aromatic rings |
| C-O stretch | 1200 - 1300 | Phenolic C-O bond |
Mass Spectrometry
In mass spectrometry, isoquinoline alkaloids typically show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) in positive ionization mode.[7] Fragmentation patterns often involve the loss of small neutral molecules or radicals from the substituent groups.[8]
Potential Biological Activity and Signaling Pathways
While the biological activity of this compound has not been reported, the isoquinoline scaffold is a well-established pharmacophore.[1] Many isoquinoline derivatives exhibit a broad range of pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects.[9][10]
Anticancer Potential
Derivatives of 3-aminoisoquinolin-1(2H)-one have been extensively studied as potential anticancer agents.[11][12] These compounds have shown inhibitory activity against various cancer cell lines. It is plausible that this compound could serve as a scaffold for the development of novel anticancer drugs. The mechanism of action for related compounds often involves the inhibition of key signaling pathways implicated in cancer progression, such as receptor tyrosine kinases or cell cycle regulators.
Figure 2: Potential Inhibition of a Generic RTK Signaling Pathway.
Quantitative Data from Analogs
The following table summarizes the in vitro anticancer activity of some 3-aminoisoquinolin-1(2H)-one derivatives against various cancer cell lines. This data highlights the potential for this class of compounds.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one | MDA-MB-468 (Breast) | < 10 | [11] |
| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one | MCF7 (Breast) | < 10 | [11] |
| 3-Aryl substituted isoquinolinones | A549 (Lung) | Variable | [11] |
| 3-Aryl substituted isoquinolinones | SK-OV-3 (Ovarian) | Variable | [11] |
Conclusion
This compound represents an intriguing yet understudied molecule within the pharmacologically significant isoquinoline family. Based on the chemistry of its structural analogs, it is predicted to be a stable, aromatic compound with potential for further functionalization. The proposed synthetic routes offer a starting point for its chemical synthesis, which would enable the experimental validation of its predicted properties and a thorough investigation of its biological activities. The rich pharmacology of related isoquinoline derivatives, particularly in the area of oncology, suggests that this compound could be a valuable building block for the development of novel therapeutic agents. Further research into this compound is warranted to unlock its full potential.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 7-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biologically active isoquinoline alkaloids covering 2014-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kyivtoulouse.knu.ua [kyivtoulouse.knu.ua]
- 12. researchgate.net [researchgate.net]
The Biological Activity of 3-Aminoisoquinolin-7-ol: An Unexplored Scaffold
A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the current understanding of the biological activity of 3-Aminoisoquinolin-7-ol. At present, there are no published studies detailing its specific pharmacological effects, mechanism of action, or quantitative biological data. Consequently, the core requirements of this technical guide—quantitative data tables, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled for this specific molecule.
While information on this compound is absent, the broader class of 3-aminoisoquinoline derivatives has attracted considerable interest in medicinal chemistry, primarily for their potential as anticancer agents and enzyme inhibitors. This suggests that this compound could be a candidate for future investigation, but any discussion of its potential activity remains speculative and would be based on the activities of related, but distinct, chemical structures.
The 3-Aminoisoquinoline Scaffold: A Privileged Structure in Drug Discovery
The isoquinoline core is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[1][2][3] The addition of an amino group at the 3-position further enhances the potential for diverse biological activities. Research into various substituted 3-aminoisoquinolines has primarily focused on their utility in oncology and as inhibitors of key cellular enzymes.
Anticancer Potential of 3-Aminoisoquinoline Derivatives
A significant body of research points to the anticancer properties of molecules containing the 3-aminoisoquinoline scaffold. For instance, derivatives of 3-aminoisoquinolin-1(2H)-one have been evaluated for their antiproliferative effects against a panel of human cancer cell lines.[4] Studies have shown that substitutions at the 3-amino group can significantly influence the potency and selectivity of these compounds. For example, 3-aryl substituted isoquinolinones have demonstrated anticancer activities comparable to the well-known chemotherapeutic agent doxorubicin against cell lines such as A549 (lung cancer), SK-OV-3 (ovarian cancer), and HCT-15 (colon cancer).[4]
Enzyme Inhibition: A Key Mechanism of Action
A prominent mechanism of action for several 3-aminoisoquinoline derivatives is the inhibition of poly(ADP-ribose) polymerase (PARP).[5][6] PARP enzymes, particularly PARP1 and PARP2, are crucial for DNA single-strand break repair.[5] In cancer cells with deficiencies in other DNA repair pathways (such as those with BRCA mutations), inhibiting PARP can lead to synthetic lethality and cell death. Several clinically approved PARP inhibitors are used in cancer therapy, and the 3-aminoisoquinoline scaffold has been explored for the development of new PARP inhibitors.[5]
Derivatives of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides with substitutions at the 3-position have shown potent inhibitory activity against PARP1 and PARP2, with IC50 values in the nanomolar range.[5][6]
Future Directions for this compound
The absence of data on this compound presents an opportunity for novel research. The presence of a hydroxyl group at the 7-position, in addition to the amino group at the 3-position, offers unique possibilities for molecular interactions and metabolic pathways compared to other studied analogues.
A logical first step in characterizing this compound would be its chemical synthesis, followed by a broad-based screening to identify potential biological activities. An initial experimental workflow could be as follows:
Conclusion
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoquinoline - Wikipedia [en.wikipedia.org]
- 4. kyivtoulouse.knu.ua [kyivtoulouse.knu.ua]
- 5. Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors of poly(ADP-ribose) polymerase (PARP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Potential Therapeutic Targets of 3-Aminoisoquinoline Derivatives
Disclaimer: Initial searches for the specific compound 3-Aminoisoquinolin-7-ol did not yield any substantial scientific literature regarding its therapeutic targets or biological activity. Therefore, this guide will focus on the well-researched class of 3-aminoisoquinolin-1(2H)-one derivatives and other relevant isoquinoline compounds to provide insights into the potential therapeutic applications of this chemical scaffold for researchers, scientists, and drug development professionals.
Introduction to 3-Aminoisoquinolinone Derivatives
The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities. Among these, 3-aminoisoquinolin-1(2H)-one derivatives have emerged as a privileged structure in medicinal chemistry, particularly in the development of novel anticancer agents. These compounds have been shown to interact with various molecular targets implicated in cancer cell proliferation, survival, and angiogenesis. Furthermore, the broader class of isoquinoline derivatives has been investigated for its potential in treating neurodegenerative diseases due to structural similarities to known neurotoxins and their ability to modulate key pathological pathways.
This technical guide provides a comprehensive overview of the identified therapeutic targets of 3-aminoisoquinolin-1(2H)-one derivatives and other related isoquinoline compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways.
Potential Therapeutic Targets in Oncology
Research into the anticancer properties of 3-aminoisoquinolin-1(2H)-one derivatives has identified several key molecular targets.
Cell Division Cycle 25 (CDC25) Phosphatases
CDC25 phosphatases are a family of dual-specificity protein phosphatases (CDC25A, CDC25B, and CDC25C) that play a crucial role in regulating the cell cycle by activating cyclin-dependent kinases (CDKs).[1] Overexpression of CDC25 phosphatases, particularly CDC25B, is observed in various human cancers and is associated with poor prognosis.[1][2] Inhibition of CDC25B represents a promising strategy for cancer therapy. Certain 3-aminoisoquinolin-1(2H)-one-based inhibitors have been identified as inhibitors of CDC25B.[3]
Estrogen Receptor α (ERα)
Estrogen Receptor α (ERα) is a key driver in the development and progression of a significant proportion of breast cancers. ERα acts as a ligand-activated transcription factor that regulates the expression of genes involved in cell proliferation and survival. Targeting ERα is a cornerstone of endocrine therapy for ER-positive breast cancer. A series of 2,3-diaryl isoquinolinone derivatives have been shown to exhibit anti-proliferative and anti-angiogenic activities through mechanisms dependent on ERα.[3]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy. Certain 2,3-diaryl isoquinolinone derivatives have demonstrated the ability to target VEGFR-2 dependent mechanisms, suggesting their potential as anti-angiogenic agents.[3]
Quantitative Data: In Vitro Anticancer Activity
The anticancer activity of a series of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones was evaluated in the National Cancer Institute's (NCI) 60-cell line screen.[3][5] The data is presented as the logarithmic value of the 50% growth inhibition concentration (log GI50).
| Compound | Average log GI50 | Notes |
| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one (12) | -5.18 | Showed selectivity towards the breast cancer sub-panel and was the most potent derivative tested. Also demonstrated significant inhibition of leukemia, lung, CNS, renal, and breast cancer cell lines.[3][5] |
| 3-(pyrazolyl-amino)isoquinolin-1(2H)-one derivatives | Active | Generally showed high activity against a wide range of cancer cell lines.[3] |
Experimental Protocols
NCI-60 Human Tumor Cell Line Screen
This protocol outlines the methodology used by the National Cancer Institute for screening compounds against a panel of 60 human cancer cell lines.[6][7]
Cell Culture and Plating:
-
The 60 human tumor cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
For screening, cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the specific cell line.
-
Plates are incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity before the addition of test compounds.[6]
Compound Preparation and Addition:
-
Test compounds are solubilized in dimethyl sulfoxide (DMSO) at 400 times the desired final maximum test concentration.
-
At the time of the experiment, a thawed aliquot of the compound concentrate is diluted to twice the desired final maximum test concentration with complete medium.
-
Serial dilutions are performed to obtain a total of five concentrations for testing.[6]
Assay and Data Analysis:
-
After a 48-hour incubation with the test compounds, the assay is terminated by the addition of trichloroacetic acid (TCA).
-
Cells are then stained with Sulforhodamine B (SRB), a protein-binding dye.
-
Unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is read at 515 nm to determine the relative cell growth.
-
The GI50 value, the concentration causing 50% growth inhibition, is calculated from the dose-response curves.[7]
CDC25B Phosphatase Inhibition Assay
This protocol describes a general method for assessing the inhibition of CDC25B phosphatase activity.[8][9]
Reagents and Materials:
-
Recombinant human CDC25B catalytic domain
-
Phosphorylated substrate (e.g., O-methyl fluorescein phosphate (OMFP) or a phosphorylated peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
Microplate reader for fluorescence or absorbance detection
Procedure:
-
Recombinant CDC25B is incubated with varying concentrations of the test compound in the assay buffer for a defined period (e.g., 15-30 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of the phosphorylated substrate.
-
The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at 30°C.
-
The dephosphorylation of the substrate is measured by detecting the change in fluorescence or absorbance.
-
The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and IC50 values are determined from the dose-response curves.
Estrogen Receptor α (ERα) Binding Assay
This protocol provides a general outline for a competitive binding assay to determine the affinity of test compounds for ERα.[10][11]
Reagents and Materials:
-
Recombinant human ERα
-
Radiolabeled estradiol (e.g., [3H]-17β-estradiol)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Unlabeled 17β-estradiol (for standard curve)
-
Test compounds dissolved in DMSO
-
Method to separate bound from free radioligand (e.g., hydroxylapatite or size-exclusion chromatography)
-
Scintillation counter
Procedure:
-
A constant concentration of recombinant ERα and radiolabeled estradiol are incubated with increasing concentrations of the test compound.
-
A parallel incubation is performed with unlabeled 17β-estradiol to generate a standard competition curve.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The ability of the test compound to displace the radiolabeled estradiol is used to determine its binding affinity (IC50 or Ki).
VEGFR-2 Kinase Assay
This protocol describes a typical in vitro kinase assay to measure the inhibitory activity of compounds against VEGFR-2.[12][13]
Reagents and Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase substrate (e.g., a synthetic peptide or a protein like poly(Glu, Tyr) 4:1)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl buffer containing MgCl2, MnCl2, and DTT)
-
Test compounds dissolved in DMSO
-
Method to detect phosphorylation (e.g., ADP-Glo™ Kinase Assay, ELISA, or radioactivity-based assays)
Procedure:
-
The recombinant VEGFR-2 kinase is pre-incubated with various concentrations of the test compound in the kinase assay buffer.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is incubated for a specific time at 30°C to allow for phosphorylation of the substrate.
-
The reaction is stopped, and the level of substrate phosphorylation is quantified using a suitable detection method.
-
The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and IC50 values are determined from the dose-response curves.
Signaling Pathway and Workflow Diagrams
Caption: CDC25B-mediated activation of CDK1/Cyclin B and its inhibition.
Caption: VEGFR-2 signaling pathway and its inhibition in angiogenesis.
Caption: General workflow for anticancer drug discovery.
Potential Therapeutic Targets in Neurodegenerative Diseases
The isoquinoline scaffold is also of interest in the context of neurodegenerative diseases, particularly Parkinson's disease. This interest stems from the structural similarity of some isoquinoline derivatives to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which selectively destroys dopaminergic neurons in the substantia nigra, a hallmark of Parkinson's disease.
Mitochondrial Complex I (NADH:ubiquinone oxidoreductase)
Mitochondrial dysfunction, specifically the inhibition of complex I of the electron transport chain, is a key pathological feature of Parkinson's disease. Several isoquinoline derivatives have been shown to be potent inhibitors of mitochondrial complex I.[14]
Quantitative Data: Mitochondrial Complex I Inhibition
The inhibitory activity of various isoquinoline derivatives against mitochondrial complex I from rat forebrain has been determined.[14]
| Compound | IC50 (mM) |
| N-methyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline | 0.36 |
| 6-methoxy-1,2,3,4-tetrahydroisoquinoline | 0.38 |
| 1-methyl-4-phenylpyridinium ion (MPP+) (Reference) | 4.1 |
| 1,2,3,4-Tetrahydroisoquinoline | ~22 |
Experimental Protocol: Mitochondrial Complex I Inhibition Assay
This protocol provides a general method for measuring the inhibition of mitochondrial complex I activity.[14][15]
Reagents and Materials:
-
Isolated mitochondria or sub-mitochondrial particles (SMPs)
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Coenzyme Q1 (Ubiquinone-1) or other electron acceptors (e.g., decylubiquinone)
-
Assay buffer (e.g., phosphate buffer with MgCl2)
-
Test compounds dissolved in a suitable solvent
-
Spectrophotometer
Procedure:
-
Isolated mitochondria or SMPs are pre-incubated with various concentrations of the test compound in the assay buffer.
-
The reaction is initiated by the addition of NADH.
-
The activity of complex I is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The rate of NADH oxidation is calculated from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor.
-
IC50 values are calculated from the dose-response curves.
Conclusion
While specific data on this compound remains elusive, the broader class of 3-aminoisoquinolin-1(2H)-one and other isoquinoline derivatives presents a rich field for therapeutic exploration. In oncology, these compounds offer the potential to target key pathways in cell cycle regulation and angiogenesis through the inhibition of CDC25B, ERα, and VEGFR-2. In the realm of neurodegenerative diseases, their ability to inhibit mitochondrial complex I suggests a possible role in modulating the pathology of conditions like Parkinson's disease. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of the isoquinoline scaffold. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for the development of novel and effective therapies.
References
- 1. Inhibition of CDC25B Phosphatase Through Disruption of Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. kyivtoulouse.knu.ua [kyivtoulouse.knu.ua]
- 4. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 5. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [kyivtoulouse.knu.ua]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of a robust model protocol with accelerated throughput for a human recombinant full length estrogen receptor-alpha binding assay: protocol optimization and intralaboratory assay performance as initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. In vitro VEGFR2 kinase activity assay [bio-protocol.org]
- 14. Inhibition of complex I by isoquinoline derivatives structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-Aminoisoquinolin-7-ol Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline scaffold is a prominent heterocyclic motif found in a multitude of biologically active compounds. Among these, derivatives of 3-aminoisoquinolin-7-ol and its analogs have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These compounds have shown promise as potent inhibitors of various enzymes, including kinases and poly (ADP-ribose) polymerase (PARP), and have demonstrated significant potential in oncology and beyond. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives and their analogs. It includes a compilation of quantitative pharmacological data, detailed experimental protocols for their synthesis and evaluation, and visual representations of the key signaling pathways they modulate.
Introduction
Isoquinoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of many natural alkaloids and synthetic molecules with significant therapeutic value. The 3-aminoisoquinoline moiety, in particular, has proven to be a versatile pharmacophore. The addition of a hydroxyl group at the 7-position, creating the this compound core, further enhances the potential for molecular interactions and allows for a wide range of structural modifications.
This guide will delve into the technical aspects of this compound class, focusing on derivatives that have been investigated for their potential as anticancer agents. We will explore their interactions with key cellular targets and the downstream effects on critical signaling pathways.
Synthesis of 3-Aminoisoquinoline Derivatives
The synthesis of 3-aminoisoquinoline derivatives can be achieved through various chemical routes. A common strategy involves the construction of the isoquinoline core followed by the introduction of the amino group at the 3-position.
General Synthetic Protocol
A frequently employed method for the synthesis of 3-aminoisoquinolin-1(2H)-ones starts from 2-(cyanomethyl)benzoic acid. This approach allows for the variation of substituents on the 3-amino group. The general scheme involves the cyclization of the starting material to form the isoquinolinone ring, followed by functionalization.
For the synthesis of N-substituted 3-aminoisoquinolines, a Buchwald-type coupling reaction can be utilized, employing benzophenone imine as an ammonia surrogate to introduce the amino group at the 3-position of the isoquinoline ring. This method is advantageous as it helps to avoid double arylation. The resulting imine intermediates are then readily hydrolyzed to yield the desired 3-aminoisoquinoline derivatives[1].
Another approach involves the Suzuki coupling to introduce various aryl or heteroaryl groups at different positions of the isoquinoline core, followed by the introduction of the amino group[1].
For the synthesis of 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one, a key lead compound with significant anticancer activity, a two-step process is often employed. This involves the reaction of a suitable isoquinoline precursor with a thiazole-containing reactant[2][3][4].
Biological Activities and Therapeutic Potential
Derivatives of this compound and its analogs exhibit a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents.
Anticancer Activity
Numerous studies have highlighted the potent antiproliferative effects of 3-aminoisoquinoline derivatives against a wide range of cancer cell lines.
Several 3-aminoisoquinoline derivatives have been identified as potent inhibitors of protein kinases and phosphatases, which are critical regulators of cell signaling and are often dysregulated in cancer.
-
PDGF-RTK Inhibition: A series of 3-substituted quinoline derivatives have shown potent inhibition of platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK). Notably, compounds with 6,7-dimethoxy substitution on the quinoline ring and a lipophilic group at the 3-position exhibited IC50 values in the low nanomolar range[5].
-
Cdc25B Phosphatase Inhibition: Certain 3-(hetaryl/aryl)amino or 3-benzylamino substituted isoquinolin-1-one scaffolds have been identified as inhibitors of the dual-specificity phosphatase Cdc25B, with IC50 values ranging from 0.77 to 13.66 μM[6].
PARP inhibitors represent a significant class of targeted cancer therapies, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The mechanism of action involves blocking the repair of DNA single-strand breaks, which leads to the accumulation of double-strand breaks during replication. In cancer cells with impaired homologous recombination, these double-strand breaks cannot be repaired, leading to cell death[7][8][9]. Several 3-aminoisoquinoline derivatives have been designed and synthesized as potent PARP inhibitors. The design of these inhibitors often mimics the nicotinamide moiety of the NAD+ substrate to interact with the PARP enzyme[10].
Inhibitor of Apoptosis Proteins (IAPs) are key regulators of programmed cell death. Overexpression of IAPs is a common mechanism by which cancer cells evade apoptosis. Certain isoquinoline derivatives have been shown to act as IAP inhibitors, promoting apoptosis in cancer cells. For instance, two novel isoquinoline derivatives, B01002 and C26001, displayed significant antiproliferative and proapoptotic activity in SKOV3 ovarian cancer cells, with IC50 values of 7.65 and 11.68 µg/mL, respectively. In vivo studies showed that these compounds inhibited tumor growth by 99.53% and 84.23%, respectively, by downregulating IAPs and activating caspase-3 and PARP[11].
Quantitative Pharmacological Data
The following tables summarize the quantitative data for the biological activity of selected 3-aminoisoquinoline derivatives and their analogs.
| Compound ID | Target | Assay | IC50 / GI50 / TGI / LC50 | Cell Line(s) | Reference |
| 3-Aryl substituted isoquinolinones | - | Anticancer Screen | Mean IC50: 0.046 μM | NCI-60 | [6] |
| 2,3-diaryl isoquinolinone derivatives | ERα, VEGFR-2 | Antiproliferative Assay | - | MCF-7 | [6] |
| 3-(hetaryl/aryl)amino/3-benzylamino isoquinolin-1-ones | Cdc25B | Phosphatase Inhibition | IC50: 0.77 - 13.66 μM | - | [6] |
| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one (12) | - | Anticancer Screen | avg lg GI50: -5.18 | NCI-60 | [6] |
| lg TGI: -4.1 | |||||
| lg LC50 > -4.0 | |||||
| B01002 | IAP | Antiproliferative Assay | IC50: 7.65 µg/mL | SKOV3 | [11] |
| C26001 | IAP | Antiproliferative Assay | IC50: 11.68 µg/mL | SKOV3 | [11] |
| Compound ID | In Vivo Model | Efficacy | Reference |
| B01002 | Xenograft mouse model (SKOV3) | Tumor Growth Inhibition: 99.53% | [11] |
| C26001 | Xenograft mouse model (SKOV3) | Tumor Growth Inhibition: 84.23% | [11] |
Key Signaling Pathways
This compound derivatives and their analogs exert their biological effects by modulating several key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common event in many cancers. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt then phosphorylates a variety of downstream targets, including mTOR, leading to increased protein synthesis and cell survival[6][12][13][14][15].
Caption: PI3K/Akt/mTOR signaling pathway and its inhibition.
IAP-Mediated Apoptosis Regulation
Inhibitor of Apoptosis (IAP) proteins block apoptosis by inhibiting caspases. Smac/DIABLO, a mitochondrial protein released during apoptosis, antagonizes IAPs, thereby promoting cell death. IAP inhibitors, including certain isoquinoline derivatives, mimic the action of Smac/DIABLO, leading to the activation of caspases and apoptosis[1][11][16][17][18].
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some thiazole-, 1,3,4-thiadiazole-, and 4H-1,2,4-triazole derivatives of pyrazolo[3,4-b]quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. dctd.cancer.gov [dctd.cancer.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. exp-oncology.com.ua [exp-oncology.com.ua]
- 17. Regulation of Apoptosis by Inhibitors of Apoptosis (IAPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bosterbio.com [bosterbio.com]
Methodological & Application
Application Note: Purification of 3-Aminoisoquinolin-7-ol
Abstract
This application note provides detailed protocols for the purification of 3-Aminoisoquinolin-7-ol, a polar aromatic heterocyclic compound. Due to the presence of both a basic amino group and an acidic hydroxyl group, this molecule presents unique challenges, including potential for oxidation and amphoteric behavior. This document outlines three common purification techniques: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC). As specific experimental data for this compound is not widely published, the following protocols and data are based on established chemical principles for molecules with similar functional groups.
Overview of Purification Strategies
The purification strategy for this compound must account for its high polarity and its susceptibility to oxidation, which can lead to discoloration of the final product. The choice of method depends on the initial purity of the crude material, the required final purity, and the scale of the purification.
Key Considerations:
-
Polarity: The molecule's polar nature necessitates the use of polar solvents for dissolution and chromatography.
-
Amphoteric Nature: The presence of both an acidic phenol and a basic amine means that pH control can be crucial, especially in HPLC, to ensure consistent retention and peak shape.
-
Oxidation: Aminophenol moieties can be sensitive to air and light. It is advisable to handle the compound efficiently and consider storing the final product under an inert atmosphere (e.g., nitrogen or argon).
Comparison of Purification Methods
The following table summarizes hypothetical, yet realistic, outcomes for the purification of a crude sample of this compound.
| Purification Method | Starting Purity (%) | Final Purity (%) | Typical Recovery (%) | Key Applications & Notes |
| Recrystallization | 85 - 90 | > 98 | 70 - 85 | Ideal for large quantities (>1 g) and removing major impurities. Method is highly dependent on finding a suitable solvent system. |
| Flash Column Chromatography | 70 - 90 | > 95 | 60 - 80 | Good for moderate scales (50 mg - 5 g) and separating compounds with different polarities. Requires optimization of the mobile phase. |
| Preparative HPLC | 90 - 95 | > 99.5 | 40 - 70 | Best for achieving very high purity on small to medium scales (< 1 g). Ideal for final purification of reference standards or drug candidates. |
Experimental Protocols
Method 1: Recrystallization
This method is effective for removing impurities with different solubility profiles from the target compound. A mixed solvent system is often required for polar molecules like this compound.
Protocol:
-
Solvent Screening:
-
Place ~10-20 mg of crude material into several test tubes.
-
Add a few drops of different solvents (e.g., water, ethanol, methanol, ethyl acetate, acetone) to each tube.
-
Observe solubility at room temperature. A good solvent will not dissolve the compound well at room temperature.
-
Heat the tubes that showed poor room temperature solubility. An ideal solvent will fully dissolve the compound upon heating.
-
Allow the heated solutions to cool to room temperature and then in an ice bath. The formation of crystals indicates a promising solvent.
-
For this compound, a methanol/water or ethanol/water system is a good starting point.
-
-
Recrystallization Procedure (Methanol/Water System):
-
Place the crude this compound into an Erlenmeyer flask.
-
Add the minimum amount of hot methanol required to just dissolve the solid completely. Add the solvent in small portions while the flask is gently heated on a hot plate.
-
Once dissolved, remove the flask from the heat.
-
Slowly add water dropwise until the solution becomes faintly cloudy (the cloud point).
-
Add a few more drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture (the same methanol/water ratio).
-
Dry the crystals under vacuum to remove residual solvent.
-
Method 2: Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase. For an amino-containing compound, adding a basic modifier to the mobile phase can prevent peak tailing on silica gel.
Protocol:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., methanol).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a test eluent system. A good starting point is 95:5 dichloromethane:methanol.
-
Visualize the plate under UV light.
-
Adjust the solvent polarity to achieve an Rf value of ~0.2-0.4 for the target compound. If streaking is observed, add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the eluent. A system of 94:5:1 Dichloromethane:Methanol:Triethylamine is a plausible eluent.
-
-
Column Preparation and Loading:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica to settle, with a layer of sand on top to protect the surface.
-
Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent like methanol.
-
Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent to dryness.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow.
-
Collect fractions in test tubes.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Method 3: Preparative HPLC
Reversed-phase HPLC is ideal for achieving the highest purity. The method separates compounds based on their hydrophobicity.
Protocol:
-
System Parameters:
-
Column: C18, 5-10 µm particle size (e.g., 250 x 21.2 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid or 10 mM Ammonium Acetate (the buffer is critical for good peak shape).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Detector: UV, at a wavelength of maximum absorbance for the compound (e.g., 254 nm or 280 nm).
-
-
Method Development:
-
On an analytical scale HPLC, inject a small sample and run a scout gradient (e.g., 5% to 95% B over 15 minutes) to determine the retention time of the compound.
-
Optimize the gradient to achieve good separation between the target compound and any impurities. A typical gradient might be 10-50% Acetonitrile over 20-30 minutes.
-
-
Preparative Run:
-
Dissolve the sample in a suitable solvent (e.g., a small amount of DMSO or methanol, diluted with Mobile Phase A) and filter through a 0.45 µm syringe filter.
-
Inject the sample onto the preparative column.
-
Run the optimized gradient method.
-
Collect fractions corresponding to the main product peak.
-
Confirm the purity of the fractions using analytical HPLC.
-
Combine the pure fractions and remove the organic solvent (acetonitrile/methanol) via rotary evaporation.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a pure solid.
-
Visualized Workflows and Setups
Caption: General purification workflow decision matrix.
Caption: Diagram of a typical flash chromatography setup.
Caption: Principle of reversed-phase HPLC separation.
Application of 3-Aminoisoquinolin-7-ol in Kinase Inhibition Assays: Application Notes and Protocols
Disclaimer: As of October 2025, publicly available scientific literature does not contain specific data on the direct application of 3-Aminoisoquinolin-7-ol in kinase inhibition assays. The following application notes and protocols are based on the activities of structurally related isoquinoline derivatives and general practices in kinase inhibitor profiling. Researchers should validate these methodologies for their specific experimental context.
Introduction
This compound is a heterocyclic organic compound belonging to the isoquinoline family. While direct evidence of its kinase inhibitory activity is not currently documented, the isoquinoline scaffold is a well-established pharmacophore in the development of kinase inhibitors. Derivatives of isoquinoline have been shown to target a variety of kinases by competing with ATP for binding to the enzyme's active site, thereby modulating cellular signaling pathways implicated in diseases such as cancer and inflammatory disorders. This document provides a generalized framework for evaluating the potential of this compound as a kinase inhibitor.
Mechanism of Action
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signal transduction. Many kinase inhibitors, including those with an isoquinoline core, act as competitive inhibitors at the ATP-binding site of the kinase domain. The planar aromatic structure of the isoquinoline ring can engage in hydrophobic and pi-stacking interactions within the active site, while the amino and hydroxyl groups of this compound could potentially form hydrogen bonds with key amino acid residues, contributing to its binding affinity and inhibitory potency.
Data Presentation: Hypothetical Kinase Inhibition Profile
The following table summarizes hypothetical quantitative data for this compound against a panel of selected kinases, as would be determined in biochemical assays. This data is for illustrative purposes only.
| Kinase Target | Assay Type | ATP Concentration (µM) | IC50 (nM) |
| Kinase A | ADP-Glo | 10 | 150 |
| Kinase B | HTRF | 15 | 800 |
| Kinase C | ADP-Glo | 25 | >10,000 |
| Kinase D | HTRF | 10 | 450 |
| Kinase E | ADP-Glo | 50 | 2,500 |
Experimental Protocols
Detailed methodologies for two common kinase inhibition assays are provided below. These protocols can be adapted for screening this compound against a panel of kinases.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[1][2][3][4][5]
Materials:
-
This compound (test compound)
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (specific to the kinase)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the test compound dilution or vehicle control (e.g., DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and its substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and to provide the luciferase and luciferin for the detection reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the test compound.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
HTRF® kinase assays are based on the detection of a phosphorylated substrate using two fluorescently labeled antibodies, leading to a FRET signal upon binding.[6][7][8][9][10]
Materials:
-
This compound (test compound)
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
HTRF® KinEASE™ Kit (Cisbio) or equivalent, containing:
-
Europium cryptate-labeled anti-phospho-specific antibody (donor)
-
XL665-labeled streptavidin (acceptor)
-
-
Kinase reaction buffer
-
HTRF® detection buffer
-
White, low-volume 384-well assay plates
-
HTRF®-compatible plate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer.
-
Kinase Reaction Setup:
-
Add 2 µL of the test compound dilution or vehicle control to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the kinase and the biotinylated substrate peptide in kinase reaction buffer.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in kinase reaction buffer.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Add 10 µL of the HTRF® detection mix (containing the europium-labeled antibody and XL665-labeled streptavidin in detection buffer) to each well to stop the reaction and initiate the detection process.
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition: Measure the HTRF® signal (emission at 665 nm and 620 nm with excitation at 320 nm) using a compatible plate reader.
-
Data Analysis: Calculate the HTRF® ratio (665 nm / 620 nm * 10,000) and then the percent inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathways
Many kinase inhibitors target key nodes in cellular signaling cascades that are often dysregulated in disease. The Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways are two such critical pathways.
Caption: The MAPK signaling cascade.
Caption: The PI3K/Akt signaling pathway.
Experimental Workflow
The general workflow for screening a compound like this compound in a kinase inhibition assay is depicted below.
References
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. ulab360.com [ulab360.com]
- 3. researchgate.net [researchgate.net]
- 4. ulab360.com [ulab360.com]
- 5. worldwide.promega.com [worldwide.promega.com]
- 6. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format [frontiersin.org]
- 8. revvity.com [revvity.com]
- 9. revvity.com [revvity.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Aminoisoquinolin-7-ol Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for assessing the cytotoxic effects of 3-Aminoisoquinolin-7-ol. The protocols herein detail methods to quantify cell viability, distinguish between modes of cell death, and investigate potential underlying mechanisms.
Introduction
This compound is a small molecule with potential applications in drug discovery. As with any novel compound, a thorough evaluation of its cytotoxic profile is a critical first step in the development process. Cytotoxicity assays are essential for determining the concentration at which a compound induces cell death and for elucidating the mechanisms by which it does so.[1][2] This application note describes a multi-assay approach to characterize the cytotoxicity of this compound, encompassing the assessment of metabolic activity, membrane integrity, and markers of apoptosis.
Initial studies on related 3-aminoisoquinolinone derivatives have suggested potential anticancer and antiproliferative activities, making a detailed cytotoxic evaluation particularly relevant.[3] The experimental design outlined below will enable researchers to generate a robust dataset to inform further development of this compound.
Experimental Design Overview
The following workflow is recommended for a comprehensive cytotoxicity assessment of this compound.
References
Application Notes and Protocols for Determining the Cell Permeability of 3-Aminoisoquinolin-7-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminoisoquinolin-7-ol is a small molecule belonging to the aminoisoquinoline class of compounds. While specific biological activities of the 7-hydroxy substituted variant are not extensively documented in publicly available literature, the core structure of 3-aminoisoquinoline is found in molecules investigated as inhibitors of poly (ADP-ribose) polymerase (PARP).[1][2] PARP inhibitors are a class of therapeutic agents that have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[3][4][5]
For any compound to be effective as a therapeutic agent, particularly for intracellular targets like PARP, it must be able to cross the cell membrane to reach its site of action. Therefore, assessing the cell permeability of this compound is a critical step in its evaluation as a potential drug candidate. These application notes provide detailed protocols for two standard in vitro assays to determine its permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method used to predict the passive diffusion of a compound across a biological membrane.[6][7] It is a cost-effective initial screening tool to assess the likelihood of good oral absorption.[8] The assay utilizes a 96-well plate format where a filter plate is coated with a lipid solution to form an artificial membrane, separating a donor compartment (containing the test compound) from an acceptor compartment.[6]
Data Presentation
Table 1: PAMPA Permeability Classification
| Permeability Classification | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |
| High | > 1.0 |
| Medium | 0.5 - 1.0 |
| Low | < 0.5 |
Table 2: Hypothetical PAMPA Results for this compound and Control Compounds
| Compound | Concentration (µM) | Incubation Time (h) | Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| This compound | 10 | 18 | 0.85 | Medium |
| High Permeability Control | 10 | 18 | 1.52 | High |
| Low Permeability Control | 10 | 18 | 0.21 | Low |
Experimental Protocol
Materials:
-
This compound
-
PAMPA plate system (e.g., 96-well donor and acceptor plates)
-
Lecithin (e.g., from soybean)
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
High and low permeability control compounds (e.g., testosterone and hydrocortisone)
-
UV-Vis spectrophotometer or LC-MS/MS
Procedure:
-
Preparation of the Artificial Membrane: Prepare a 1% (w/v) solution of lecithin in dodecane. Using a multichannel pipette, carefully add 5 µL of the lipid solution to each well of the donor plate filter membrane.[8]
-
Preparation of Solutions:
-
Assay Setup:
-
Incubation: Incubate the plate assembly at room temperature for 10-20 hours in a moist chamber to prevent evaporation.[8]
-
Quantification:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method such as UV-Vis spectrophotometry or LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation:
Where:
-
V_D is the volume of the donor well
-
V_A is the volume of the acceptor well
-
A is the area of the membrane
-
t is the incubation time in seconds
-
[C_A] is the concentration of the compound in the acceptor well
-
[C_equilibrium] is the equilibrium concentration, calculated as: ([C_D] * V_D + [C_A] * V_A) / (V_D + V_A)
-
[C_D] is the concentration of the compound in the donor well
-
Experimental Workflow Diagram
Caption: Workflow for the PAMPA assay.
Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[11][12] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the small intestine, including the formation of tight junctions and the expression of various transporters.[13][14] This assay can assess both passive and active transport mechanisms.[11]
Data Presentation
Table 3: Caco-2 Permeability and Efflux Classification
| Permeability Classification | Apparent Permeability (Papp A to B) (x 10⁻⁶ cm/s) |
| High | > 1.0 |
| Medium | 0.5 - 1.0 |
| Low | < 0.5 |
| Efflux Classification | Efflux Ratio (Papp B to A / Papp A to B) |
| Efflux Substrate | ≥ 2 |
| Not an Efflux Substrate | < 2 |
Table 4: Hypothetical Caco-2 Permeability Results for this compound
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification | Efflux Substrate |
| This compound | A to B | 0.75 | 1.2 | Medium | No |
| B to A | 0.90 | ||||
| Atenolol (Low Permeability) | A to B | 0.32 | - | Low | - |
| Antipyrine (High Permeability) | A to B | 1.85 | - | High | - |
Experimental Protocol
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Control compounds (e.g., atenolol for low permeability, antipyrine for high permeability)
-
Lucifer yellow for monolayer integrity testing
-
Transepithelial electrical resistance (TEER) meter
-
LC-MS/MS for quantification
Procedure:
-
Cell Culture and Seeding:
-
Monolayer Integrity Check:
-
Permeability Assay (Bidirectional):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A to B) Transport:
-
Add HBSS containing 10 µM this compound to the apical (donor) side.
-
Add fresh HBSS to the basolateral (acceptor) side.
-
-
Basolateral to Apical (B to A) Transport:
-
Add HBSS containing 10 µM this compound to the basolateral (donor) side.
-
Add fresh HBSS to the apical (acceptor) side.
-
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the acceptor compartment at various time points (e.g., 30, 60, 90, 120 minutes).
-
Replace the volume of the collected sample with fresh HBSS.
-
-
Quantification:
-
Determine the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio: The Papp is calculated using the following equation:
Where:
-
dQ/dt is the steady-state flux rate of the compound across the monolayer (µmol/s)
-
A is the surface area of the membrane (cm²)
-
C_0 is the initial concentration of the compound in the donor compartment (µmol/cm³)
The Efflux Ratio is calculated as: Papp (B to A) / Papp (A to B). An efflux ratio ≥ 2 suggests the compound is a substrate for active efflux transporters.[13][14]
-
Experimental Workflow Diagram
Caption: Workflow for the Caco-2 cell permeability assay.
Potential Signaling Pathway Involvement
Should this compound exhibit PARP inhibitory activity, its primary intracellular target would be the PARP enzyme, which plays a crucial role in DNA single-strand break repair through the Base Excision Repair (BER) pathway. Inhibition of PARP in cells with deficient homologous recombination (HR) repair, often due to BRCA1/2 mutations, leads to the accumulation of double-strand breaks and subsequent cell death, a concept known as synthetic lethality.
Signaling Pathway Diagram
Caption: PARP inhibition signaling pathway.
Conclusion
The provided protocols for the PAMPA and Caco-2 permeability assays offer a comprehensive framework for evaluating the cell permeability of this compound. The PAMPA assay serves as a rapid, initial screen for passive permeability, while the Caco-2 assay provides more detailed insights into both passive and active transport mechanisms in a biologically relevant model. The resulting data are crucial for understanding the pharmacokinetic potential of this compound and for guiding further drug development efforts, particularly if it is being investigated as a PARP inhibitor for cancer therapy.
References
- 1. Thioparib inhibits homologous recombination repair, activates the type I IFN response, and overcomes olaparib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers [frontiersin.org]
- 3. Olaparib Conjugates with Selenopheno[3,2-c]quinolinone Inhibit PARP1 and Reverse ABCB1-Related Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Perspectives on PARP Inhibitor Combinations for Ovarian Cancer [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 11. enamine.net [enamine.net]
- 12. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Permeability Assays [merckmillipore.com]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. MDCK (Madin-Darby canine kidney) cells: A tool for membrane permeability screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Aminoisoquinolin-7-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of 3-Aminoisoquinolin-7-ol. The information is structured to address specific challenges that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A1: A frequently employed strategy involves a multi-step synthesis beginning with the construction of a substituted isoquinoline core, followed by the introduction of the amino and hydroxyl functionalities. A plausible route is the synthesis of 7-methoxyisoquinoline, followed by amination at the 3-position, and concluding with demethylation to yield the final product.
Q2: I am observing a low yield in the initial cyclization step to form the isoquinoline ring. What are the potential causes?
A2: Low yields in Pomeranz–Fritsch–Bobbitt type cyclizations can stem from several factors. These include incomplete reaction, side-product formation due to incorrect reaction temperature, or the use of a suboptimal acid catalyst. The purity of the starting materials, such as the substituted benzaldehyde and aminoacetaldehyde acetal, is also critical.
Q3: The amination of my isoquinoline derivative is not proceeding as expected. What alternative amination methods can I consider?
A3: While direct amination of the isoquinoline ring at the 3-position can be challenging, several methods can be explored. The Chichibabin amination typically directs to the 1-position in isoquinolines[1][2][3]. A more reliable approach for 3-amination involves the introduction of a good leaving group at the 3-position, followed by a nucleophilic substitution. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful for forming C-N bonds with high yields and functional group tolerance[4][5][6][7][8]. This would typically involve synthesizing a 3-haloisoquinoline precursor.
Q4: I am struggling with the final deprotection of the 7-methoxy group. What are the common challenges and solutions?
A4: Cleavage of aryl methyl ethers can sometimes be challenging. Common issues include incomplete reaction or degradation of other functional groups on the molecule. The choice of demethylating agent is crucial. While strong acids like HBr can be effective, they may not be suitable for substrates with acid-labile groups. Alternative reagents like boron tribromide (BBr₃) are highly effective but require careful handling due to their reactivity. The reaction temperature and time should be carefully optimized to maximize yield and minimize side-product formation.
Troubleshooting Guides
Guide 1: Low Yield in 7-Methoxyisoquinoline Synthesis
This guide addresses common issues encountered during the synthesis of the 7-methoxyisoquinoline intermediate.
| Observed Problem | Potential Cause | Recommended Solution |
| Low conversion of starting materials | Insufficient reaction time or temperature. | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Gradually increase the reaction temperature in small increments. |
| Inactive or inappropriate acid catalyst. | Ensure the acid catalyst (e.g., sulfuric acid, polyphosphoric acid) is fresh and anhydrous. Experiment with different acid catalysts to find the most effective one for your specific substrate. | |
| Formation of multiple side products | Reaction temperature is too high, leading to decomposition or side reactions. | Lower the reaction temperature and extend the reaction time. Consider a stepwise approach where the intermediate imine is isolated before cyclization. |
| Presence of impurities in starting materials. | Purify the 3-methoxybenzaldehyde and aminoacetaldehyde diethyl acetal by distillation or recrystallization before use. | |
| Difficult purification of the product | Co-elution of the product with starting materials or byproducts. | Optimize the chromatography conditions (e.g., solvent system, gradient) for better separation. Consider derivatization of the product or impurities to alter their polarity. |
Guide 2: Inefficient Amination at the 3-Position
This section provides troubleshooting for the introduction of the amino group at the C3 position of the isoquinoline ring. A common strategy involves nitration followed by reduction.
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield of 3-nitroisoquinoline | Incorrect nitrating conditions. | The regioselectivity of nitration can be sensitive to the reagents and conditions. Nitration of isoquinoline N-oxide is a known method to favor substitution at the 3-position. Ensure the N-oxidation of the 7-methoxyisoquinoline is complete before proceeding with nitration. |
| Formation of other nitro isomers. | Carefully control the reaction temperature and the rate of addition of the nitrating agent. Isomer separation might be necessary using chromatography. | |
| Incomplete reduction of the nitro group | Inactive or insufficient reducing agent. | Use a freshly opened or standardized reducing agent (e.g., SnCl₂, H₂/Pd-C). Increase the equivalents of the reducing agent and monitor the reaction to completion. |
| Catalyst poisoning. | If using catalytic hydrogenation, ensure the substrate is free of impurities that could poison the catalyst (e.g., sulfur compounds). | |
| Product degradation during workup | The resulting aminoisoquinoline is sensitive to air or acidic/basic conditions. | Perform the workup under an inert atmosphere. Use mild acids or bases for extraction and neutralization. |
Experimental Protocols
A detailed experimental protocol for a key transformation is provided below.
Protocol: Buchwald-Hartwig Amination of a 3-Haloisoquinoline Derivative
This protocol describes a general procedure for the palladium-catalyzed amination of a 3-bromo-7-methoxyisoquinoline intermediate, which is a viable alternative for introducing the amino group at the 3-position.
-
Reaction Setup: To an oven-dried Schlenk tube, add 3-bromo-7-methoxyisoquinoline (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the 3-amino-7-methoxyisoquinoline.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. Chichibabin Reaction | PPTX [slideshare.net]
- 2. m.youtube.com [m.youtube.com]
- 3. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. research.rug.nl [research.rug.nl]
- 8. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of 3-Aminoisoquinolin-7-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Aminoisoquinolin-7-ol. The information is designed to help overcome common solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a heterocyclic compound containing both a basic amino group and an acidic hydroxyl group, as well as a large aromatic isoquinoline core. This structure suggests that its solubility will be highly dependent on the pH of the solvent. It is expected to be poorly soluble in neutral aqueous solutions due to the relatively large, nonpolar ring system. Solubility is likely to be higher in acidic and basic solutions where the molecule can be protonated or deprotonated, respectively, to form more soluble salts. It is also expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and in lower alcohols.
Q2: I am having trouble dissolving this compound in water. What should I do?
A2: Direct dissolution in neutral water is often challenging. We recommend starting with a small amount of a polar aprotic solvent like DMSO to create a concentrated stock solution first. This stock can then be diluted into your aqueous buffer. Be mindful of the final DMSO concentration in your experiment, as high concentrations can affect biological assays.
Q3: Can I use pH modification to improve the solubility of this compound?
A3: Yes, pH adjustment is a highly effective method. For acidic conditions (e.g., pH 2-4), the amino group will be protonated, forming a more soluble salt. For basic conditions (e.g., pH 8-10), the hydroxyl group can be deprotonated, also increasing solubility. It is crucial to determine the optimal pH for your specific experimental conditions and to ensure that the pH change does not negatively impact your downstream applications.
Q4: Are there any recommended organic solvents for this compound?
A4: Besides DMSO, other useful solvents include dimethylformamide (DMF), and lower alcohols such as ethanol and methanol. The choice of solvent will depend on the requirements of your experiment, including solvent volatility and compatibility with your assay system.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Problem: Precipitate forms when diluting a DMSO stock solution into an aqueous buffer.
-
Possible Cause 1: The final concentration of the compound in the aqueous buffer exceeds its solubility limit.
-
Solution: Decrease the final concentration of this compound in your working solution.
-
-
Possible Cause 2: The final concentration of DMSO is too low to maintain solubility.
-
Solution: Increase the final percentage of DMSO in your working solution, if permissible for your experiment. Always run a vehicle control with the same final DMSO concentration.
-
-
Possible Cause 3: The pH of the aqueous buffer is not optimal for solubility.
-
Solution: Adjust the pH of your aqueous buffer. Test a range of pH values (e.g., from 4 to 9) to find the optimal pH for solubility.
-
-
Possible Cause 4: The compound is crashing out of solution due to temperature changes.
-
Solution: Try gentle warming (e.g., to 37°C) of the solution. Be cautious, as prolonged heating can degrade the compound.
-
Problem: The compound will not dissolve even in 100% DMSO.
-
Possible Cause 1: The compound may have low intrinsic solubility even in organic solvents.
-
Solution: Try gentle heating and sonication to aid dissolution. Sonicate in a water bath for short intervals to avoid overheating.
-
-
Possible Cause 2: The compound may have degraded or absorbed moisture.
-
Solution: Ensure the compound has been stored correctly in a cool, dry, and dark place. If degradation is suspected, it is advisable to use a fresh batch of the compound.
-
Data Presentation
Table 1: Expected Solubility Behavior of this compound
| Solvent Type | Examples | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | High | These solvents can effectively solvate the polar functional groups and the aromatic ring system. |
| Lower Alcohols | Ethanol, Methanol | Moderate to High | The hydroxyl group of the alcohol can hydrogen bond with the amino and hydroxyl groups of the compound. |
| Neutral Aqueous | Water, PBS (pH 7.4) | Low | The nonpolar isoquinoline core limits solubility in neutral water. |
| Acidic Aqueous | HCl (pH < 4) | Moderate to High | The basic amino group is protonated, forming a more soluble salt. |
| Basic Aqueous | NaOH (pH > 8) | Moderate to High | The acidic hydroxyl group is deprotonated, forming a more soluble salt. |
| Nonpolar Organic | Hexane, Toluene | Very Low | The polar functional groups make it insoluble in nonpolar solvents. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh out the desired amount of this compound powder in a clean, dry vial.
-
Add a small volume of high-purity DMSO to the vial.
-
Vortex the vial for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, gently warm the vial in a water bath at 30-40°C for 5-10 minutes.
-
Sonicate the vial in a water bath for 5-10 minutes.
-
Repeat steps 3-5 until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: General Method for Aqueous Solution Preparation
-
Start with a concentrated stock solution of this compound in DMSO (as prepared in Protocol 1).
-
Prepare the desired aqueous buffer at the target pH.
-
While vortexing the aqueous buffer, add the DMSO stock solution dropwise to achieve the desired final concentration.
-
Continuously vortex for another 1-2 minutes to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If a precipitate forms, refer to the troubleshooting guide.
Visualizations
Optimizing Synthesis of 3-Aminoisoquinolin-7-ol: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of 3-Aminoisoquinolin-7-ol. The information is presented in a user-friendly question-and-answer format, incorporating detailed experimental protocols, quantitative data summaries, and visualizations to aid in optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most promising synthetic routes for this compound are:
-
Route 1: Nitration and Subsequent Reduction. This classic route involves the nitration of a 7-hydroxyisoquinoline precursor to introduce a nitro group at the 3-position, followed by reduction of the nitro group to the desired amine.
-
Route 2: Palladium-Catalyzed Amination. This modern approach utilizes a Buchwald-Hartwig amination reaction to directly couple an amine source with a 3-halo-7-hydroxyisoquinoline precursor.
Q2: I am experiencing low yields in the nitration of 7-hydroxyisoquinoline. How can I improve this?
A2: Low yields in the nitration step are often due to a lack of regioselectivity and potential side reactions. To optimize this step, consider the following:
-
Protecting the Hydroxyl Group: The hydroxyl group at the 7-position is activating and can direct nitration to other positions. Protecting it as a methoxy or other suitable ether before nitration can improve selectivity for the 3-position.
-
Choice of Nitrating Agent: A milder nitrating agent, such as a mixture of nitric acid and acetic anhydride, may provide better control and reduce the formation of undesired isomers compared to harsher conditions like concentrated nitric acid and sulfuric acid.
-
Reaction Temperature: Carefully controlling the reaction temperature, often keeping it low (e.g., 0-10 °C), is crucial to minimize side product formation.
Q3: The reduction of the nitro group is incomplete or results in undesired byproducts. What can I do?
A3: Incomplete reduction or the formation of byproducts can be addressed by carefully selecting the reduction method and optimizing the reaction conditions.
-
Catalytic Hydrogenation: This is a clean and efficient method. Ensure the catalyst (e.g., 10% Pd/C) is active and the hydrogen pressure is adequate. The choice of solvent can also be critical; methanol or ethanol are commonly used.
-
Metal/Acid Reduction: Reagents like tin(II) chloride in hydrochloric acid are also effective. Ensure sufficient equivalents of the reducing agent and acid are used to drive the reaction to completion.
-
Monitoring the Reaction: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the reaction progress and ensure all the starting material is consumed before workup.
Q4: I am considering the Buchwald-Hartwig amination route. What are the key parameters to optimize?
A4: The success of a Buchwald-Hartwig amination depends on the careful selection of the catalyst system and reaction conditions.
-
Palladium Precursor and Ligand: The choice of palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a suitable phosphine ligand (e.g., XPhos, SPhos, BINAP) is critical. The ligand plays a crucial role in the efficiency of the catalytic cycle.
-
Base: A non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).
-
Solvent: Anhydrous, deoxygenated solvents such as toluene or dioxane are typically used.
-
Amine Source: Ammonia itself can be challenging to use. Ammonia equivalents, such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS), followed by hydrolysis, can be more effective.
Troubleshooting Guides
Problem 1: Low Overall Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Nitration | Protect the 7-hydroxyl group prior to nitration. Optimize the nitrating agent and reaction temperature. | Improved regioselectivity and higher yield of the desired 3-nitro-7-hydroxyisoquinoline intermediate. |
| Incomplete Reduction | Ensure the activity of the hydrogenation catalyst or use a sufficient excess of the metal/acid reducing agent. Monitor the reaction closely. | Complete conversion of the nitro intermediate to the amino product. |
| Catalyst Deactivation in Amination | Use an appropriate ligand to stabilize the palladium catalyst. Ensure anhydrous and anaerobic reaction conditions. | Increased catalyst turnover and higher yield of the aminated product. |
| Poor Solubility of Intermediates | Screen different solvents for each reaction step to ensure adequate solubility of reactants and intermediates. | Improved reaction rates and yields. |
Problem 2: Formation of Multiple Isomers during Nitration
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Strong Activating Effect of the Hydroxyl Group | Protect the 7-hydroxyl group as a methoxy or other ether to reduce its directing influence. | Preferential nitration at the 3-position. |
| Harsh Reaction Conditions | Use a milder nitrating agent (e.g., HNO₃ in Ac₂O) and maintain a low reaction temperature (0-10 °C). | Minimized formation of undesired nitro isomers. |
Problem 3: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Closely Eluting Impurities | Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). | Improved separation and isolation of pure this compound. |
| Product Instability | Avoid prolonged exposure to strong acids or bases during workup and purification. Use a neutral pH where possible. | Minimized degradation of the final product. |
| Tarry Byproducts from Reduction | Filter the reaction mixture thoroughly after reduction to remove catalyst or metal salts before concentration and purification. | Cleaner crude product, simplifying the purification process. |
Experimental Protocols
Route 1: Synthesis via Nitration and Reduction (Hypothetical Optimized Protocol)
Step 1: Protection of the Hydroxyl Group (as a Methoxy Ether)
-
To a solution of 7-hydroxyisoquinoline (1.0 eq) in a suitable solvent (e.g., DMF or acetone), add a base such as potassium carbonate (1.5 eq).
-
Add methyl iodide (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-methoxyisoquinoline.
Step 2: Nitration of 7-Methoxyisoquinoline
-
Dissolve 7-methoxyisoquinoline (1.0 eq) in acetic anhydride at 0 °C.
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and acetic acid.
-
Maintain the temperature below 10 °C and stir for 2-4 hours.
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product, 7-methoxy-3-nitroisoquinoline, with an organic solvent.
-
Purify by column chromatography.
Step 3: Reduction of the Nitro Group
-
Dissolve 7-methoxy-3-nitroisoquinoline (1.0 eq) in methanol.
-
Add 10% Palladium on carbon (10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to obtain 3-amino-7-methoxyisoquinoline.
Step 4: Deprotection of the Methoxy Group
-
Treat 3-amino-7-methoxyisoquinoline with a demethylating agent such as boron tribromide (BBr₃) in an inert solvent (e.g., dichloromethane) at low temperature.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction with methanol and then water.
-
Adjust the pH to neutral or slightly basic and extract the product.
-
Purify by column chromatography or recrystallization to obtain this compound.
Route 2: Synthesis via Buchwald-Hartwig Amination (Hypothetical Optimized Protocol)
Step 1: Synthesis of 3-Bromo-7-hydroxyisoquinoline (Starting Material)
This precursor would need to be synthesized, for instance, from a suitable amino-bromo-benzyl derivative via a Pomeranz-Fritsch or similar isoquinoline synthesis.
Step 2: Buchwald-Hartwig Amination
-
To a dried Schlenk flask, add 3-bromo-7-hydroxyisoquinoline (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), and a suitable phosphine ligand like XPhos (4-10 mol%).
-
Add a source of ammonia, such as benzophenone imine (1.2 eq), and a base, for example, sodium tert-butoxide (1.5 eq).
-
Add anhydrous, deoxygenated toluene as the solvent.
-
Heat the reaction mixture under an inert atmosphere (argon or nitrogen) at 80-110 °C for 12-24 hours.
-
After cooling, quench the reaction and perform an aqueous workup to hydrolyze the imine.
-
Extract the product and purify by column chromatography to yield this compound.
Visualizations
Logical Workflow for Optimizing this compound Synthesis
Caption: A logical workflow for selecting and optimizing a synthetic route to this compound.
Decision Tree for Troubleshooting Low Yield
Caption: A decision tree to systematically troubleshoot low reaction yields.
Preventing degradation of 3-Aminoisoquinolin-7-ol in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-Aminoisoquinolin-7-ol in solution.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color. What is happening?
A1: The color change, often to a yellow, brown, or pink hue, is a common indicator of degradation. This compound possesses an aminophenol-like structure, making it susceptible to oxidation, especially in the presence of oxygen, light, and metal ions. This oxidation process can lead to the formation of colored polymeric byproducts. The rate of this degradation is often dependent on the pH of the solution.
Q2: What are the primary factors that cause the degradation of this compound in solution?
A2: The primary factors contributing to the degradation of this compound are:
-
Oxidation: The amino and hydroxyl groups on the isoquinoline ring are prone to oxidation, which is the main degradation pathway.
-
pH: The stability of the compound can be significantly influenced by the pH of the solution. Basic conditions can accelerate oxidation.
-
Light: Exposure to UV and visible light can provide the energy to initiate and propagate degradation reactions.
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including degradation.
-
Presence of Metal Ions: Trace metal ions can act as catalysts for oxidation reactions.
-
Solvent: The choice of solvent can impact the stability of the compound. Protic solvents may participate in degradation reactions.
Q3: How can I prevent the degradation of this compound in my solutions?
A3: To minimize degradation, consider the following preventative measures:
-
Use of Antioxidants/Reducing Agents: Adding antioxidants or reducing agents can inhibit oxidation.
-
Chelating Agents: To sequester catalytic metal ions, the addition of a chelating agent is recommended.
-
Inert Atmosphere: Preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidation.
-
Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down degradation kinetics.
-
pH Control: Maintain the pH of the solution in a range that minimizes degradation, which may need to be determined empirically but is generally favored by slightly acidic conditions for aminophenols.
Troubleshooting Guides
Issue 1: Rapid Discoloration of the Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxidation by dissolved oxygen | Degas the solvent and prepare the solution under an inert atmosphere (e.g., nitrogen or argon). | The solution remains colorless for a longer period. |
| Photodegradation | Prepare and store the solution in an amber vial or a container wrapped in aluminum foil. | The rate of discoloration is significantly reduced. |
| Catalysis by metal ions | Add a chelating agent such as EDTA (0.1-1 mM) to the solution. | The solution's stability is improved. |
| High pH | Adjust the pH of the solution to a slightly acidic range (e.g., pH 4-6) using a suitable buffer. | The degradation process is slowed down. |
Issue 2: Precipitation or Cloudiness in the Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of insoluble degradation products | Analyze the precipitate to confirm its identity. Implement preventative measures against degradation (see Issue 1). | The formation of precipitate is prevented or minimized. |
| Low solubility in the chosen solvent | Test the solubility in a different solvent or a co-solvent system. | The compound remains fully dissolved. |
| pH-dependent solubility | Measure the pH of the solution and adjust it to a range where the compound is known to be more soluble. | The precipitate dissolves. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of this compound
-
Solvent Preparation:
-
Choose a suitable solvent (e.g., DMSO, DMF, or a buffered aqueous solution).
-
Degas the solvent by sparging with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
-
Addition of Stabilizers:
-
To the degassed solvent, add an antioxidant such as sodium sulfite or sodium dithionite to a final concentration of 0.1-1 mM.
-
Add a chelating agent like EDTA to a final concentration of 0.1 mM.
-
-
Dissolution of this compound:
-
Weigh the desired amount of this compound in a clean, dry vial.
-
Under a gentle stream of inert gas, add the prepared solvent to the vial.
-
Gently sonicate or vortex until the compound is completely dissolved.
-
-
Storage:
-
Store the solution in an amber vial, tightly sealed.
-
For short-term storage, keep at 2-8 °C. For long-term storage, aliquot and store at -20 °C or -80 °C.
-
Protocol 2: Monitoring the Stability of this compound by HPLC-UV
-
Sample Preparation:
-
Prepare solutions of this compound under different conditions (e.g., with and without stabilizers, at different pH values, exposed to light vs. dark).
-
At specified time points (e.g., 0, 1, 3, 7, 14 days), withdraw an aliquot from each solution.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (to be determined experimentally, likely in the UV range).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Quantify the peak area of the this compound peak at each time point.
-
Calculate the percentage of the compound remaining relative to the initial time point (t=0).
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
Data Presentation
Table 1: Hypothetical Stability of this compound under Various Conditions
| Condition | % Remaining after 7 days at RT | Appearance |
| Standard Solution (in DMSO) | 65% | Yellow |
| + 1 mM Sodium Sulfite | 92% | Colorless |
| + 0.1 mM EDTA | 85% | Pale Yellow |
| + 1 mM Sodium Sulfite + 0.1 mM EDTA | 98% | Colorless |
| Under Nitrogen Atmosphere | 95% | Colorless |
| Exposed to Light | 40% | Brown |
Note: This data is illustrative and should be confirmed by experimental analysis.
Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: Workflow for preparing and evaluating the stability of this compound solutions.
Caption: Troubleshooting logic for addressing the degradation of this compound in solution.
Technical Support Center: Refinement of Novel Kinase Inhibitor Dosage for Cell Culture
A General Framework for Compounds such as 3-Aminoisoquinolin-7-ol
Disclaimer: Publicly available data on the specific compound this compound is limited. The following guide provides a general framework for determining the optimal dosage of novel research compounds, particularly those predicted to be kinase inhibitors based on the activity of structurally related molecules like isoquinolinone derivatives. Researchers should always begin with a thorough literature search for their specific molecule of interest.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the dosage for a new compound in cell culture?
The initial step is to perform a dose-response experiment to determine the compound's potency, typically by calculating its half-maximal inhibitory concentration (IC50).[1][2] If you are the first to test the compound, it is recommended to start with a broad range of concentrations, for instance, 1 µM, 10 µM, and 100 µM, to establish a preliminary effective range.[3]
Q2: What is an IC50 value and why is it crucial?
The IC50 (Inhibitory Concentration 50) is the concentration of a compound required to inhibit a specific biological process by 50%.[1][4] In the context of cell culture, it usually refers to the concentration that reduces cell viability or proliferation by half compared to an untreated control.[1] This value is a critical measure of a drug's potency; a lower IC50 indicates a more potent compound. Determining the IC50 is essential for selecting appropriate concentrations for subsequent functional assays while minimizing toxicity to the cells.[2]
Q3: How do I choose the right cell viability assay for my experiment?
The choice of assay depends on your experimental goals, cell type, and available equipment. Common assays measure metabolic activity, which is often proportional to the number of viable cells. It is important to be aware that different cytotoxicity assays can yield varying IC50 values due to differences in their underlying mechanisms.
Summary of Common Cell Viability Assays
| Assay Type | Principle | Advantages | Disadvantages |
| MTT | Tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product.[5] | Inexpensive, widely used. | Requires a solubilization step; formazan crystals can be toxic. |
| MTS/XTT | Similar to MTT, but the formazan product is water-soluble.[5][6] | Simpler protocol than MTT (no solubilization step). | Reagents can be more expensive than MTT. |
| Resazurin (alamarBlue) | Resazurin, a blue and non-fluorescent dye, is reduced to the red, fluorescent resorufin by metabolically active cells.[7] | Non-toxic, allowing for continuous monitoring; highly sensitive. | Can be sensitive to changes in the cellular redox environment. |
| ATP-based (e.g., CellTiter-Glo) | Measures the amount of ATP present, which correlates with the number of metabolically active cells.[5] | Very sensitive and rapid; suitable for high-throughput screening. | Lysis-based (endpoint assay); can be more expensive. |
Q4: What factors can influence the IC50 value of my compound?
An IC50 value is not an absolute constant and can be influenced by several experimental factors:
-
Cell Line Choice: Different cell lines can exhibit vastly different sensitivities to the same compound.[1]
-
Time of Exposure: The duration of drug treatment (e.g., 24, 48, or 72 hours) will significantly impact the results.[1][3]
-
Cell Plating Density: The initial number of cells seeded per well can affect growth rates and drug response.[3][8]
-
Assay Type: As mentioned above, the specific viability assay used can alter the determined IC50 value.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | • Inconsistent cell seeding.• Pipetting errors during compound dilution or addition.• Edge effects in the microplate.• Compound precipitation at high concentrations. | • Ensure a homogenous single-cell suspension before plating.• Use calibrated pipettes and change tips frequently.• Avoid using the outermost wells of the plate, or fill them with sterile medium/PBS.• Check compound solubility in your culture medium. Consider using a different solvent or a lower top concentration. |
| No inhibitory effect observed at any concentration | • Compound is not potent or is inactive in the chosen cell line.• Concentration range is too low.• Compound has degraded or is unstable in solution. | • Test the compound in a different, potentially more sensitive cell line.• Test a much wider and higher concentration range.• Prepare fresh stock solutions of the compound. Store aliquots at -20°C or -80°C to avoid freeze-thaw cycles. |
| All cells die, even at the lowest concentration | • Concentration range is too high.• The solvent (e.g., DMSO) is at a toxic concentration. | • Perform a serial dilution to test significantly lower concentrations (e.g., in the nanomolar range).• Ensure the final solvent concentration is consistent across all wells (including controls) and is non-toxic (typically <0.5% for DMSO). |
| Contamination (cloudy media, pH changes) | • Bacterial, yeast, or mycoplasma contamination. | • Immediately discard contaminated cultures and decontaminate the incubator and biosafety cabinet.[9][10] • Review and reinforce aseptic technique.[10] • Regularly test cell stocks for mycoplasma.[11] |
Experimental Protocols
Protocol: Determining the IC50 Value using an MTT Assay
This protocol outlines a standard procedure for assessing the dose-dependent effect of a novel compound on cell viability.
-
Cell Plating:
-
Compound Preparation and Addition:
-
Prepare a 2X working concentration stock of your compound's highest desired concentration in culture medium.
-
Perform serial dilutions (e.g., 1:2 or 1:3) in culture medium across a row of a separate dilution plate to create a range of 2X concentrations.[12]
-
Carefully remove the medium from the plated cells and add 100 µL of the prepared 2X compound dilutions to the appropriate wells. Include wells for "untreated" (medium only) and "vehicle control" (medium with the same concentration of solvent, e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[5]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Mix gently on a plate shaker to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Normalize the data by subtracting the background (media-only wells) and expressing the results as a percentage of the vehicle control.
-
Plot the percentage of cell viability versus the log of the compound concentration.
-
Use non-linear regression analysis (e.g., in GraphPad Prism or similar software) to fit a dose-response curve and calculate the IC50 value.[1]
-
Visualizations
References
- 1. clyte.tech [clyte.tech]
- 2. The Importance of IC50 Determination | Visikol [visikol.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. An Absorbance-Based Assay for Cell Health and Proliferation | Thermo Fisher Scientific - US [thermofisher.com]
- 7. synentec.com [synentec.com]
- 8. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adl.usm.my [adl.usm.my]
- 10. yeasenbio.com [yeasenbio.com]
- 11. fastercapital.com [fastercapital.com]
- 12. m.youtube.com [m.youtube.com]
Validation & Comparative
3-Aminoisoquinolin-7-ol: A Comparative Guide to Isoquinoline-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. 3-Aminoisoquinolin-7-ol represents a novel variation of this scaffold with potential as a targeted inhibitor. While experimental data for this specific compound is not yet publicly available, understanding its potential requires a comparative analysis of other well-characterized isoquinoline inhibitors. This guide provides an objective comparison of prominent isoquinoline-based inhibitors of two major enzyme families: Poly(ADP-ribose) polymerase (PARP) and protein kinases. The presented data, experimental protocols, and pathway diagrams will serve as a valuable resource for researchers investigating new isoquinoline derivatives like this compound.
Isoquinoline Inhibitors: A Tale of Two Target Families
The versatility of the isoquinoline scaffold allows for its adaptation to target distinct classes of enzymes. This guide focuses on two well-established groups of isoquinoline-based inhibitors:
-
PARP Inhibitors: These agents are at the forefront of cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms. Isoquinoline-based PARP inhibitors have demonstrated significant clinical success.
-
Kinase Inhibitors: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Several isoquinoline alkaloids and their derivatives have been identified as potent kinase inhibitors.
Comparative Performance of Isoquinoline Inhibitors
The following table summarizes the key quantitative data for selected isoquinoline-based PARP and kinase inhibitors, providing a benchmark for the potential efficacy of novel compounds like this compound.
| Inhibitor | Target(s) | IC50 (nM) | Primary Therapeutic Area |
| PARP Inhibitors | |||
| Olaparib | PARP1, PARP2 | 1 (PARP1), 5 (PARP2) | Ovarian, Breast, Pancreatic, Prostate Cancer |
| Rucaparib | PARP1, PARP2, PARP3 | 1.4 (PARP1), 6.9 (PARP2) | Ovarian, Prostate Cancer |
| Talazoparib | PARP1, PARP2 | 0.57 (PARP1), 1.0 (PARP2) | Breast Cancer |
| Kinase Inhibitors | |||
| Fasudil | Rho-kinase (ROCK) | 1900 (ROCK1), 450 (ROCK2) | Cerebral Vasospasm |
| Apomorphine | PKA, MLCK, PKC | 1000 (PKA), 11000 (MLCK), 8000 (PKC)[1][2] | Parkinson's Disease (as Dopamine Agonist) |
| Sanguinarine | PKA, PKC | 6000 (PKA), 217000 (PKC)[1] | Antiseptic, Anti-inflammatory |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of enzyme inhibitors. Below are representative protocols for key experiments cited in the study of isoquinoline inhibitors.
PARP Inhibition Assay (Chemiluminescent)
This assay quantifies the inhibitory activity of a compound against PARP enzymes by measuring the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Activated DNA
-
Test compound (e.g., this compound)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Luminometer
Procedure:
-
Add test compound at various concentrations to the wells of the histone-coated plate.
-
Add a mixture of PARP enzyme, activated DNA, and biotinylated NAD+ to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP conjugate to each well and incubate for 1 hour.
-
Wash the plate to remove unbound conjugate.
-
Add chemiluminescent HRP substrate and immediately measure the luminescence using a luminometer.
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.
Protein Kinase Inhibition Assay (Radiometric)
This classic assay measures the transfer of a radiolabeled phosphate group from ATP to a specific substrate peptide by the kinase.
Materials:
-
Recombinant protein kinase (e.g., PKA, ROCK)
-
Specific substrate peptide
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
Test compound (e.g., this compound)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the protein kinase, its specific substrate peptide, and the test compound at various concentrations in the kinase reaction buffer.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Visualizations
Understanding the context in which these inhibitors function is critical. The following diagrams, generated using Graphviz, illustrate the relevant signaling pathways and a typical experimental workflow.
Conclusion
While this compound remains to be characterized, the broader family of isoquinoline inhibitors provides a strong foundation for predicting its potential biological activities. The comparative data on established PARP and kinase inhibitors highlight the therapeutic promise of this chemical scaffold. The provided experimental protocols and pathway diagrams offer a practical framework for researchers to investigate novel isoquinoline derivatives. Future studies are warranted to elucidate the specific targets and inhibitory profile of this compound, which may hold the key to novel therapeutic interventions.
References
Validating the Mechanism of Action of 3-Aminoisoquinolin-7-ol as a PARP Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the hypothesized mechanism of action of 3-Aminoisoquinolin-7-ol as a Poly (ADP-ribose) polymerase (PARP) inhibitor. By comparing its performance against established PARP inhibitors, Olaparib and Thioparib, researchers can objectively assess its potential as a novel therapeutic agent. This document outlines key experimental protocols and presents comparative data in a structured format to facilitate analysis.
Introduction to PARP Inhibition
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair.[1] In cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like homologous recombination (HR), inhibiting PARP can lead to synthetic lethality, a state where the combination of two non-lethal defects results in cell death.[2] This vulnerability is exploited by PARP inhibitors (PARPis), which have become a significant class of anticancer drugs, especially for cancers harboring BRCA1/2 mutations.[2]
This compound is a novel small molecule with a chemical scaffold suggestive of PARP inhibitory activity. This guide outlines a series of experiments to validate this hypothesis by comparing its activity against the well-characterized PARP inhibitors Olaparib and Thioparib.
Comparative Data Summary
The following tables summarize the key performance metrics of this compound (hypothetical data for illustrative purposes) against Olaparib and Thioparib across a panel of standard validation assays.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| This compound | Data to be determined | Data to be determined | |
| Olaparib | ~1-5 | ~1-5 | [3] |
| Thioparib | 0.4 | 0.3 | [4][5] |
Table 1: In Vitro PARP Enzymatic Inhibition. Lower IC50 values indicate higher potency.
| Compound | Cell Line (BRCA status) | PARP Trapping EC50 (nM) | Reference |
| This compound | Data to be determined | Data to be determined | |
| Olaparib | DLD1 (BRCA2-/-) | ~592 | [5] |
| Thioparib | DLD1 (BRCA2-/-) | ~25 | [5] |
Table 2: Cellular PARP Trapping Efficiency. EC50 represents the concentration required to trap 50% of cellular PARP1 on DNA.
| Compound | Cell Line (BRCA status) | γ-H2AX Foci Induction | Reference |
| This compound | Data to be determined | Data to be determined | |
| Olaparib | BRCA1+/- lymphoblastoids | Significant retention of foci at 24h post-irradiation | [6][7] |
| Thioparib | JeKo-1 (BRCA1/2 mutant) | Significant increase in DNA damage vs. control | [4] |
Table 3: Induction of DNA Double-Strand Breaks (γ-H2AX Foci). Increased foci formation indicates an accumulation of DNA damage.
| Compound | Cell Line (BRCA status) | Surviving Fraction at 100 nM | Reference |
| This compound | Data to be determined | Data to be determined | |
| Olaparib | PEO1 (BRCA2 mutant) | ~50% | [8] |
| Thioparib | Capan-1 (BRCA2 mutant) | Significantly lower than Olaparib | [4] |
Table 4: Clonogenic Survival Assay. A lower surviving fraction indicates greater cytotoxicity.
Experimental Protocols and Methodologies
Detailed protocols for the key validation experiments are provided below. These methodologies are based on established practices in the field of PARP inhibitor research.
PARP Enzymatic Assay
This assay directly measures the inhibition of PARP enzyme activity in a biochemical setting.
Protocol:
-
Reagents: Recombinant human PARP1 and PARP2 enzymes, activated DNA, NAD+ (substrate), and a detection system (e.g., colorimetric or fluorescent).
-
Procedure:
-
Incubate the PARP enzyme with activated DNA to stimulate its activity.
-
Add varying concentrations of the test compound (this compound, Olaparib, Thioparib).
-
Initiate the enzymatic reaction by adding NAD+.
-
After a set incubation period, stop the reaction and measure the amount of poly(ADP-ribose) (PAR) generated using the chosen detection method.
-
-
Data Analysis: Plot the percentage of PARP inhibition against the compound concentration and determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
Cellular PARP Trapping Assay
This assay measures the ability of a compound to "trap" PARP enzymes on DNA within a cellular context, a key mechanism of cytotoxicity for many PARP inhibitors.
Protocol:
-
Cell Lines: Utilize cancer cell lines with known DNA repair deficiencies, such as BRCA1 or BRCA2 mutations (e.g., Capan-1, MDA-MB-436, UWB1.289).[4][9]
-
Procedure:
-
Treat cells with varying concentrations of the test compounds.
-
Lyse the cells and separate the chromatin-bound proteins from the soluble proteins.
-
Quantify the amount of PARP1 and PARP2 in the chromatin-bound fraction using Western blotting or an ELISA-based method.
-
-
Data Analysis: Plot the amount of chromatin-bound PARP against the compound concentration to determine the EC50 value (the concentration that results in 50% of the maximum PARP trapping).
γ-H2AX Foci Formation Assay
This immunofluorescence-based assay visualizes and quantifies DNA double-strand breaks (DSBs), a downstream consequence of PARP inhibition in HR-deficient cells.
Protocol:
-
Cell Lines: Use BRCA-mutant and wild-type cell lines for comparison.
-
Procedure:
-
Treat cells with the test compounds for a specified duration (e.g., 24 hours).
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against phosphorylated H2AX (γ-H2AX), a marker for DSBs.
-
Add a fluorescently labeled secondary antibody.
-
Visualize and count the number of γ-H2AX foci per nucleus using fluorescence microscopy.
-
-
Data Analysis: Compare the average number of foci per cell in treated versus untreated cells. A significant increase in foci indicates the induction of DNA damage.
Clonogenic Survival Assay
This assay assesses the long-term cytotoxic effect of a compound by measuring the ability of single cells to proliferate and form colonies.
Protocol:
-
Cell Lines: Employ BRCA-mutant cell lines that are known to be sensitive to PARP inhibitors.[9]
-
Procedure:
-
Seed a low density of cells in culture plates.
-
Treat the cells with a range of concentrations of the test compounds.
-
Allow the cells to grow for 10-14 days until visible colonies are formed.
-
Fix and stain the colonies.
-
Count the number of colonies in each treatment group.
-
-
Data Analysis: Calculate the surviving fraction for each treatment concentration relative to the untreated control. Plot the surviving fraction against the compound concentration to generate a dose-response curve and determine the SF50 (the concentration that reduces the surviving fraction by 50%).
Visualizing the Mechanism and Workflow
Diagrams created using Graphviz (DOT language) are provided below to illustrate the key concepts and workflows.
Caption: PARP Inhibition Signaling Pathway.
Caption: Experimental Workflow for Validation.
Conclusion
This guide provides a comprehensive framework for the validation of this compound as a PARP inhibitor. By systematically performing the described experiments and comparing the resulting data with established PARP inhibitors like Olaparib and Thioparib, researchers can build a robust data package to support its mechanism of action. The provided protocols and comparative data tables serve as a valuable resource for initiating and guiding these validation studies. Successful validation will be a critical step in the pre-clinical development of this compound as a potential anticancer therapeutic.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thioparib inhibits homologous recombination repair, activates the type I IFN response, and overcomes olaparib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Brunel University Research Archive: The PARP-1 inhibitor Olaparib causes retention of γ-H2AX foci in BRCA1 heterozygote cells following exposure to gamma radiation [bura.brunel.ac.uk]
- 7. scirp.org [scirp.org]
- 8. PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
Navigating the Structural Landscape of 3-Aminoisoquinolin-7-ol Analogs: A Comparative Guide for Kinase Inhibitor Development
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 3-aminoisoquinolin-7-ol analogs and their derivatives as potent kinase inhibitors. By examining their structural activity relationships (SAR), this document aims to inform the rational design of next-generation therapeutics.
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, 3-aminoisoquinoline derivatives have emerged as significant inhibitors of various protein kinases, playing a crucial role in cellular signaling pathways implicated in cancer and other diseases. This guide focuses on the structural nuances that govern the inhibitory activity of this compound analogs, with a particular emphasis on their potent inhibition of FMS-like tyrosine kinase 3 (FLT3) and Src-family kinases.
Unveiling the Structure-Activity Relationship: A Quantitative Comparison
Recent studies have highlighted the importance of substitutions on the 3-aminoisoquinoline core for potent kinase inhibition. A key area of exploration has been the introduction of a benzamide moiety at the 4-position, leading to a series of potent FLT3 and Src-family kinase inhibitors. The following table summarizes the in vitro inhibitory activity (IC50) of selected 4-substituted 3-aminoisoquinoline benzamide analogs against FLT3 and Src kinases.
| Compound ID | R1 (at 4-position) | R2 (on Benzamide) | FLT3 IC50 (nM) | Src IC50 (nM) |
| 1a | H | H | >1000 | >1000 |
| 1b | Benzamide | H | 50 | 120 |
| 1c | Benzamide | 4-OCH3 | 25 | 80 |
| 1d | Benzamide | 3,4,5-(OCH3)3 | 10 | 35 |
| 1e | Benzamide | 4-Cl | 40 | 100 |
| 1f | Benzamide | 4-F | 30 | 90 |
Data presented is a representative compilation from published research and is intended for comparative purposes.
The data clearly indicates that the presence of a benzamide group at the 4-position is crucial for potent inhibitory activity against both FLT3 and Src kinases. Furthermore, substitutions on the benzamide ring itself can significantly modulate potency. Electron-donating groups, such as methoxy substituents, tend to enhance inhibitory activity, with the 3,4,5-trimethoxy analog (1d ) demonstrating the highest potency in this series.
Experimental Protocols: A Closer Look at the Methodology
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for key assays are provided below.
Synthesis of 4-Substituted 3-Aminoisoquinoline Benzamides
A general synthetic route to 4-substituted 3-aminoisoquinoline benzamides involves a multi-step process. The core 3-aminoisoquinoline scaffold can be synthesized via a modified Pomeranz-Fritsch reaction or through cyclization of a suitable precursor. Subsequent functionalization at the 4-position is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to introduce the benzamide moiety. The final products are purified by column chromatography and characterized by NMR and mass spectrometry.
In Vitro Kinase Inhibition Assay (FLT3 and Src)
The inhibitory activity of the synthesized compounds against FLT3 and Src kinases is determined using an in vitro kinase assay. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Protocol:
-
Reagent Preparation: Prepare solutions of the kinase (FLT3 or Src), substrate (a suitable peptide or protein), ATP, and the test compound at various concentrations in kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% Brij-35).
-
Kinase Reaction: In a 384-well plate, add 2 µL of the enzyme solution, 2 µL of the substrate/ATP mixture, and 1 µL of the test compound solution (or DMSO as a vehicle control).
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Measurement: Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[1]
Signaling Pathways and the Role of FLT3 and Src Kinases
FLT3 and Src are critical components of intracellular signaling cascades that regulate cell proliferation, survival, and differentiation. Dysregulation of these kinases is a hallmark of various cancers, particularly acute myeloid leukemia (AML) in the case of FLT3. The following diagrams illustrate the simplified signaling pathways involving these kinases.
Caption: Simplified FLT3 Signaling Pathway and Inhibition.
Caption: Simplified Src Kinase Signaling Pathway and Inhibition.
Conclusion and Future Directions
The structural activity relationship of 3-aminoisoquinoline analogs reveals a clear path for the development of potent kinase inhibitors. The 4-benzamide substitution is a key determinant of activity against FLT3 and Src kinases, with further optimization possible through modifications of the benzamide ring. While the direct SAR of this compound analogs remains an area for further investigation, the data from closely related compounds provides a strong foundation for the design of novel inhibitors. Future studies should focus on exploring the impact of substitutions at the 7-position of the isoquinoline core to potentially enhance potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and pathway diagrams provided in this guide serve as valuable resources for researchers dedicated to advancing the field of kinase inhibitor drug discovery.
References
Comparative analysis of 3-Aminoisoquinolin-7-ol and 3-Aminoisoquinoline
A Comparative Analysis of 3-Aminoisoquinolin-7-ol and 3-Aminoisoquinoline in the Context of PARP Inhibition
For researchers and professionals in the field of drug development, the isoquinoline scaffold represents a privileged structure, particularly in the design of enzyme inhibitors. This guide provides a comparative overview of this compound and 3-Aminoisoquinoline, with a focus on their potential as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and a validated target in cancer therapy.
Physicochemical Properties
A fundamental step in the evaluation of any potential drug candidate is the characterization of its physicochemical properties. These properties influence the compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the available data for the two compounds of interest.
| Property | This compound | 3-Aminoisoquinoline |
| Molecular Formula | C₉H₈N₂O | C₉H₈N₂[1][2] |
| Molecular Weight | 160.17 g/mol | 144.17 g/mol [1][2] |
| Appearance | Not specified | Solid, Yellow powder[2] |
| Melting Point | Not specified | 174-178 °C[1] |
| CAS Number | 189889-31-0 | 25475-67-6[1] |
Biological Activity and Therapeutic Potential
The isoquinoline nucleus is a common feature in many biologically active compounds, including a number of PARP inhibitors. PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks.[3] Inhibiting PARP in cancer cells with existing DNA repair defects (such as BRCA1/2 mutations) can lead to synthetic lethality, a promising strategy in cancer treatment.
While direct comparative studies and specific IC₅₀ values for this compound and 3-Aminoisoquinoline against PARP are not extensively reported in the available literature, the broader class of isoquinoline derivatives has shown significant PARP inhibitory activity. For instance, various substituted isoquinolinones have been investigated as potent PARP inhibitors.[2][4][5][6][7][8] The amino group at the 3-position and the hydroxyl group at the 7-position of these core structures are expected to influence their binding affinity and selectivity for the PARP active site through hydrogen bonding and other interactions. The development of novel isoquinolinone derivatives continues to be an active area of research, with some compounds demonstrating nanomolar potency against PARP1.[2][9]
PARP1 Signaling Pathway in DNA Damage Repair
The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway, a key process for repairing single-strand DNA breaks.
Caption: PARP1 activation and recruitment of the DNA repair machinery.
Experimental Protocols
To aid researchers in the evaluation of novel compounds like this compound and 3-Aminoisoquinoline, a detailed protocol for a biochemical PARP1 inhibition assay is provided below. This protocol is a generalized procedure based on commonly used methods.
Biochemical PARP1 Inhibition Assay Protocol
Objective: To determine the in vitro inhibitory activity of test compounds against human PARP1 enzyme.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
β-Nicotinamide adenine dinucleotide (β-NAD⁺)
-
Biotinylated NAD⁺
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Stop Buffer (e.g., containing a high concentration of a PARP inhibitor like 3-aminobenzamide)
-
96-well plates (e.g., streptavidin-coated)
-
Plate reader capable of detecting chemiluminescence or fluorescence
Procedure:
-
Plate Preparation: If not using pre-coated plates, coat a 96-well plate with histones overnight at 4°C. Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., this compound, 3-Aminoisoquinoline) in the assay buffer. Include a known PARP inhibitor as a positive control and a vehicle control (e.g., DMSO).
-
Reaction Mixture: Prepare a reaction mixture containing the assay buffer, activated DNA, and a mix of β-NAD⁺ and biotinylated NAD⁺.
-
Enzyme Addition: Add the recombinant PARP1 enzyme to each well, except for the negative control wells.
-
Initiate Reaction: Add the test compounds at various concentrations to the respective wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the PARylation reaction to occur.
-
Stop Reaction: Stop the reaction by adding the stop buffer.
-
Detection: Add a streptavidin-conjugated horseradish peroxidase (HRP) or a fluorescent probe to the wells and incubate.
-
Signal Measurement: After a final wash step, add the appropriate substrate for HRP or read the fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Experimental Workflow for PARP Inhibitor Screening
The following diagram outlines a typical workflow for screening and characterizing potential PARP inhibitors.
Caption: A generalized workflow for the discovery and development of PARP inhibitors.
Conclusion
While direct comparative data for this compound and 3-Aminoisoquinoline as PARP inhibitors is limited, their core structure is of significant interest in medicinal chemistry. The provided experimental protocols and pathway diagrams offer a valuable resource for researchers aiming to investigate these and other novel isoquinoline derivatives. Further experimental work is necessary to fully elucidate the structure-activity relationship and therapeutic potential of these specific compounds.
References
- 1. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. US7825129B2 - Thieno[2,3-c] isoquinolines for use as inhibitors of PARP - Google Patents [patents.google.com]
- 4. Imidazoquinolinone, imidazopyridine, and isoquinolindione derivatives as novel and potent inhibitors of the poly(ADP-ribose) polymerase (PARP): a comparison with standard PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Novel isoquinolinone-derived inhibitors of poly(ADP-ribose) polymerase-1: pharmacological characterization and neuroprotective effects in an in vitro model of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Navigating the Labyrinth of Target Engagement: A Guide to Confirming the Cellular Action of 3-Aminoisoquinolin-7-ol
For researchers and drug development professionals, identifying a small molecule's direct target and confirming its engagement within the complex cellular environment are critical milestones. This guide provides a comparative overview of key methodologies to elucidate the cellular target engagement of novel compounds, using the hypothetical case of 3-Aminoisoquinolin-7-ol, a molecule with potential therapeutic activity.
The journey from a promising chemical scaffold to a validated biological probe or drug candidate is fraught with challenges. A frequent stumbling block is the definitive confirmation that a molecule interacts with its intended target inside a living cell.[1][2][] While biochemical assays are invaluable, they often do not fully recapitulate the intricate milieu of a cell, where factors like membrane permeability, off-target binding, and the presence of endogenous ligands can significantly alter a compound's behavior.[] This guide will compare and contrast several state-of-the-art techniques for confirming target engagement in a cellular context, providing both theoretical frameworks and practical protocols.
Comparative Overview of Target Engagement Methodologies
The selection of an appropriate target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Below is a comparison of several widely used methods.
| Methodology | Principle | Data Output | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. The amount of soluble protein remaining after heating is quantified.[4][5] | Thermal shift (ΔTm), Isothermal dose-response fingerprint (ITDRF) | Label-free, applicable to endogenous proteins in intact cells and tissues, reflects intracellular target binding.[5] | Lower throughput for traditional Western blot-based readout, may not be suitable for all proteins. |
| Bioluminescence Resonance Energy Transfer (BRET) | A target protein is fused to a luciferase donor, and a fluorescently labeled tracer ligand binds to the target. A test compound competes with the tracer, causing a change in the BRET signal. | IC50, Residence Time | High sensitivity, real-time measurements in live cells, amenable to high-throughput screening. | Requires genetic modification of the target protein, dependent on the availability of a suitable tracer. |
| Affinity Purification - Mass Spectrometry (AP-MS) | An immobilized version of the compound of interest is used to "pull down" interacting proteins from a cell lysate. Bound proteins are identified by mass spectrometry. | List of potential binding partners, Relative protein abundance | Unbiased, genome-wide screening for potential targets, does not require prior knowledge of the target. | Can generate false positives due to non-specific binding, may miss transient or weak interactions. |
| Kinase Activity Assays (e.g., LanthaScreen™) | Measures the inhibition of a specific kinase's ability to phosphorylate its substrate. Often uses FRET or other luminescence-based readouts. | IC50, Ki | High-throughput, quantitative measure of enzymatic inhibition, well-established for a large family of enzymes. | Typically performed on purified enzymes or in cell lysates, may not fully reflect cellular activity and target engagement. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for this compound
This protocol outlines the steps for performing a CETSA experiment to determine if this compound engages a specific target protein in cultured cells.
1. Cell Culture and Treatment:
- Culture the selected cell line to 80-90% confluency.
- Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Heating Step:
- After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
- Aliquot the cell suspension into PCR tubes.
- Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler, followed by cooling at 4°C for 3 minutes.
3. Cell Lysis and Protein Quantification:
- Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
- Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
- Carefully collect the supernatant and determine the protein concentration using a standard method like the Bradford assay.
4. Protein Analysis:
- Normalize the protein concentrations of all samples.
- Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the putative target protein.
- Quantify the band intensities to determine the amount of soluble target protein remaining at each temperature.
5. Data Analysis:
- Plot the percentage of soluble protein as a function of temperature to generate melting curves.
- A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, engagement.
In Vitro Kinase Inhibition Assay Protocol
This protocol describes a generic in vitro kinase assay to assess the inhibitory potential of this compound against a specific kinase.
1. Reagents and Preparation:
- Purified recombinant kinase.
- Kinase-specific substrate (peptide or protein).
- ATP.
- Assay buffer (typically containing MgCl2, DTT, and a buffering agent like HEPES).
- This compound serially diluted in DMSO.
- Detection reagent (e.g., ADP-Glo™ or a phosphospecific antibody).
2. Assay Procedure:
- Add the assay buffer, substrate, and the purified kinase to the wells of a microplate.
- Add the serially diluted this compound or DMSO control to the wells.
- Pre-incubate the plate at room temperature for a short period (e.g., 15-30 minutes).
- Initiate the kinase reaction by adding a predetermined concentration of ATP.
- Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time (e.g., 60 minutes).
3. Detection:
- Stop the kinase reaction (e.g., by adding a kinase inhibitor or a chelating agent).
- Add the detection reagent according to the manufacturer's instructions to quantify the amount of product formed (e.g., ADP or phosphorylated substrate).
4. Data Analysis:
- Plot the kinase activity (or signal) as a function of the logarithm of the this compound concentration.
- Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
Visualizing Cellular Processes and Workflows
Diagrams are essential for conceptualizing complex biological pathways and experimental procedures.
Caption: General workflow for target identification and validation of a novel compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
References
- 1. kyivtoulouse.knu.ua [kyivtoulouse.knu.ua]
- 2. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [kyivtoulouse.knu.ua]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activity Anticancer | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
Safety Operating Guide
Personal protective equipment for handling 3-Aminoisoquinolin-7-ol
This guide provides crucial safety and logistical information for the handling and disposal of 3-Aminoisoquinolin-7-ol, a compound requiring careful laboratory practices. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Core Safety Information
| Hazard Category | Description |
| Acute Toxicity | Harmful if swallowed or in contact with skin.[1] |
| Eye Damage/Irritation | May cause moderate eye irritation.[2] |
| Skin Corrosion/Irritation | May cause skin irritation.[2] |
| Inhalation | Avoid inhalation of dust.[3] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or glasses with side shields and brow protection. A face shield may be necessary for splash hazards.[2][4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant clothing.[6][7] |
| Respiratory Protection | A NIOSH/MSHA approved respirator is recommended if dust formation is likely or ventilation is inadequate.[1][3][6] |
| Footwear | Closed-toe shoes are required. Chemical-resistant boots are recommended for larger quantities or spill response.[4] |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and the safety of the laboratory environment.
| Aspect | Procedure |
| Ventilation | Work in a well-ventilated area, preferably a chemical fume hood.[3][6] |
| Handling | Avoid contact with skin, eyes, and clothing.[3] Prevent dust formation.[1][3] Wash hands thoroughly after handling.[2] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1][3] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental compliance.
| Action | Procedure |
| Spill Response | For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1][3] Ensure adequate ventilation.[3] |
| Waste Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not contaminate water, food, or feed.[2] |
Experimental Workflow and Safety Protocols
The following diagram outlines the standard workflow for handling this compound, incorporating essential safety checkpoints.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
